ER degrader 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H19FO4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+ |
InChI Key |
LORPMLOKMAZOOA-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
ER degrader 4 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ER Degrader 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] Endocrine therapies have been the standard of care, but resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] A new generation of therapeutic agents, selective estrogen receptor degraders (SERDs), aim to overcome this resistance by not just blocking ERα signaling but by eliminating the receptor protein entirely. This guide focuses on the mechanism of action of a specific molecule, this compound, and the broader class of Proteolysis Targeting Chimera (PROTAC) ER degraders.
This compound (Compound 22h)
This compound is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[3]
Mechanism of Action
This compound induces the degradation of the estrogen receptor in a dose-dependent manner.[3] By eliminating the ERα protein, it inhibits the proliferation of ER-positive breast cancer cells and arrests them in the G0/G1 phase of the cell cycle.[3] This leads to a downstream decrease in the expression of ERα target genes such as GREB1, PGR, and TFF1. The degradation of ERα is mediated through the ubiquitin-proteasome system.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
References
An In-depth Technical Guide to the Core Principle of Action of PROTAC ER Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on PROTACs engineered to degrade the Estrogen Receptor (ER), a key driver in the majority of breast cancers. By inducing the degradation of ER, these molecules offer a promising strategy to overcome resistance to existing endocrine therapies. This document provides a detailed exploration of the core principle of action of PROTAC ER degraders, supported by quantitative data, comprehensive experimental protocols, and detailed visualizations of the key molecular processes. As a prime example, this guide will frequently refer to Vepdegestrant (ARV-471), a clinically advanced oral PROTAC ER degrader.[1]
Core Principle of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC ER degraders are heterobifunctional molecules, meaning they possess two distinct functional ends connected by a chemical linker.[2][3] One end binds to the Estrogen Receptor, the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase, a component of the cell's protein degradation machinery.[1][4] The groundbreaking mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to an ER protein and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the ER protein. This process results in the formation of a polyubiquitin chain on the ER, which acts as a molecular "tag" for degradation.
-
Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can bind to another ER protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple ER proteins.
This mechanism is effective against both wild-type and mutant forms of ER, offering a potential solution to acquired resistance in breast cancer treatment.
Quantitative Data Presentation
The efficacy of PROTAC ER degraders is evaluated using several key quantitative metrics. The following tables summarize preclinical data for the prominent ER degrader, Vepdegestrant (ARV-471).
| Parameter | Cell Line | Value | Notes |
| DC₅₀ | MCF-7 | 0.9 nM | Half-maximal degradation concentration. |
| ER+ Breast Cancer Cell Lines | ~1 nM | General estimate from multiple cell lines. | |
| ER+ Breast Cancer Cell Lines | 1.8 nM | ||
| ER+ Breast Cancer Cell Lines | ~2 nM | ||
| Dₘₐₓ | MCF-7 | 95% | Maximum degradation. |
| In vivo models | >90% | Oral, once-daily administration. | |
| Tumor Cells (preclinical) | up to 97% | ||
| GI₅₀/IC₅₀ | T47D (WT ER) | 4.5 nM | Half-maximal growth inhibition. |
| MCF-7 (WT ER) | 3.3 nM | Half-maximal growth inhibition. | |
| T47D (ER Y537S) | 8 nM | Half-maximal growth inhibition. | |
| T47D (ER D538G) | 5.7 nM | Half-maximal growth inhibition. | |
| T47D-KBluc | 1.1 nM | Half-maximal inhibitory concentration in a luciferase reporter assay. | |
| MCF-7 | 3.06 nM | ER antagonism activity. |
| Parameter | Model | Dosing | Result |
| Tumor Growth Inhibition (TGI) | MCF-7 Orthotopic Xenograft | 3 mg/kg/day | 87% TGI |
| MCF-7 Orthotopic Xenograft | 10 mg/kg/day | 102% TGI | |
| MCF-7 Orthotopic Xenograft | 30 mg/kg/day | 123% TGI | |
| MCF-7 Orthotopic Xenograft | 3, 10, 30 mg/kg/day | 85%, 98%, 120% TGI respectively. | |
| ER Y537S PDX Model | 10 mg/kg | Tumor regression. | |
| ER Degradation (in vivo) | MCF-7 Xenografts | 3, 10, 30 mg/kg | >90% ER reduction. |
| Patient Tumor Tissue | 200 mg total daily dose | Median degradation of 69%. | |
| Patient Tumor Tissue | 500 mg total daily dose | Up to 89% ER degradation. |
Key Experiments and Detailed Protocols
Characterizing the activity of a PROTAC ER degrader involves a series of in vitro and in vivo experiments. Below are detailed protocols for essential assays.
Western Blot Analysis of ERα Degradation
Objective: To quantify the dose-dependent degradation of ERα protein following treatment with a PROTAC.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).
-
Complete cell culture medium.
-
PROTAC ER degrader.
-
DMSO (vehicle control).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-ERα and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC ER degrader for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Quantification: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control (e.g., β-actin). Calculate the DC₅₀ value from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (ER-PROTAC-E3 ligase) in a cellular context.
Materials:
-
MCF-7 cells or other ERα-positive cell line.
-
PROTAC ER degrader.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing cell lysis buffer.
-
Primary antibodies for immunoprecipitation (e.g., anti-VHL or anti-CRBN) and for Western blotting (anti-ERα, anti-VHL/CRBN).
-
Control IgG from the same species as the IP antibody.
-
Protein A/G agarose or magnetic beads.
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat the cells with the PROTAC ER degrader (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for ERα and the E3 ligase. A band for ERα in the sample immunoprecipitated with the E3 ligase antibody (in the presence of the PROTAC) confirms the formation of the ternary complex.
Cell Viability Assay
Objective: To assess the effect of PROTAC-induced ER degradation on cancer cell proliferation and viability.
Materials:
-
ER-positive breast cancer cell lines.
-
PROTAC ER degrader.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the PROTAC ER degrader for 72-96 hours.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI₅₀/IC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of PROTAC-mediated ER degradation.
Caption: General experimental workflow for PROTAC ER degrader characterization.
Caption: Logical relationship of ternary complex formation.
References
An In-depth Technical Guide to ER Degrader 4 and PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, and experimental evaluation of two distinct estrogen receptor (ER) degraders: ER degrader 4 and PROTAC ER Degrader-4. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on therapies for ER-positive cancers.
Introduction
The estrogen receptor is a key driver in the majority of breast cancers. Targeting ER has been a cornerstone of endocrine therapy for decades. While selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) have shown clinical efficacy, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide details two such next-generation agents: a small molecule selective estrogen receptor degrader (SERD), this compound, and a proteolysis-targeting chimera (PROTAC), PROTAC ER Degrader-4.
Part 1: this compound
This compound is a selective and orally active small molecule designed to directly induce the degradation of the estrogen receptor.
Chemical Structure and Properties
Below are the key chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2913192-39-7 | [1] |
| Molecular Formula | C₂₆H₁₉FO₄S | [1] |
| Molecular Weight | 446.49 g/mol | [1] |
| IUPAC Name | (E)-3-(4-((1-(4-fluorophenyl)-2-oxo-2-(p-tolyl)ethyl)thio)phenyl)acrylic acid | N/A |
| SMILES | Cc1ccc(C(=O)C(Sc2ccc(/C=C/C(=O)O)cc2)c2ccccc2F)cc1 | [2] |
Note: The IUPAC name is generated based on the SMILES string and may vary slightly between different nomenclature systems.
Biological Activity
This compound has demonstrated potent anti-proliferative and ER-degrading activity in preclinical studies.[2]
| Assay | Cell Line | IC₅₀ / DC₅₀ | Conditions | Reference |
| Cell Proliferation | MCF-7 | 0.20 µM | - | |
| ER Degradation | MCF-7 | Dose-dependent | 1 nM - 10 µM, 24 h |
In Vivo Efficacy
In a preclinical model of breast cancer, this compound demonstrated significant anti-tumor activity.
| Animal Model | Dosing | Outcome | Reference |
| MCF-7 Xenograft | 30 mg/kg, oral gavage | Significant tumor growth inhibition with no significant body weight loss. Reduced protein levels of Ki67, ER, and PR in resected tumors. |
Signaling Pathway
Part 2: PROTAC ER Degrader-4
PROTAC ER Degrader-4 is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to selectively target and eliminate the estrogen receptor. It is a von Hippel-Lindau (VHL)-based PROTAC.
Chemical Structure and Properties
The key chemical properties of PROTAC ER Degrader-4 are summarized below.
| Property | Value | Reference |
| CAS Number | 2361114-15-8 | |
| Molecular Formula | C₅₃H₆₇F₃N₆O₈S | |
| Molecular Weight | 1005.19 g/mol | |
| IUPAC Name | (2S,4R)-1-((S)-2-(tert-butyl)-14-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
Biological Activity
PROTAC ER Degrader-4 demonstrates high-potency binding to ER and induction of its degradation.
| Assay | Cell Line | IC₅₀ / DC₅₀ | Conditions | Reference |
| ER Binding | - | 0.8 nM (IC₅₀) | - | |
| ER Degradation | MCF-7 | 0.3 nM (DC₅₀) | - |
Mechanism of Action
Experimental Protocols
This section provides representative methodologies for key experiments cited in the evaluation of ER degraders.
Experimental Workflow
MCF-7 Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the ER degrader. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for ER Degradation
-
Cell Lysis: Plate and treat MCF-7 cells with the ER degrader for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ER degradation.
MCF-7 Xenograft Model
-
Cell Implantation: Subcutaneously inject MCF-7 cells suspended in Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ER degrader via the desired route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for ER, PR, and Ki67.
Conclusion
This compound and PROTAC ER Degrader-4 represent two promising and distinct approaches to targeting the estrogen receptor for the treatment of ER-positive cancers. This technical guide provides a foundational understanding of their chemical properties, biological activities, and the experimental methodologies used for their evaluation. Further research into these and similar molecules will continue to advance the development of novel and effective cancer therapies.
References
An In-Depth Technical Guide to the Target Engagement and Binding Affinity of ER Degrader 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of molecules identified as "ER degrader 4." The available data points to at least two distinct chemical entities sharing this nomenclature: a VHL-based Proteolysis Targeting Chimera (PROTAC) and a Selective Estrogen Receptor Degrader (SERD). This guide will address both, presenting key quantitative data, detailed experimental methodologies for their characterization, and visualizations of the relevant biological pathways and experimental workflows. A third related compound, PROTAC ERα Degrader-4 (Compound ZD12), is also included for its relevance and available data.
Quantitative Data Summary
The following tables summarize the reported in vitro binding and degradation data for the identified this compound molecules.
Table 1: In Vitro Activity of PROTAC ER Degrader-4 (VHL-based)
| Parameter | Target/Cell Line | Value (nM) | E3 Ligase Recruited |
| IC₅₀ (Binding) | Estrogen Receptor (ER) | 0.8[1] | VHL |
| IC₅₀ (Degradation) | MCF-7 Cells | 0.3[1] | VHL |
| Max Degradation | MCF-7 Cells | ~100% at 300 nM[1] | VHL |
Table 2: In Vitro Activity of this compound (Compound 22h - SERD)
| Parameter | Cell Line | Value (µM) |
| IC₅₀ (Proliferation) | MCF-7 Cells | 0.20[2] |
Note: This compound is described as a selective estrogen receptor degrader (SERD) and its primary reported activity is anti-proliferative. It induces ER degradation in a dose-dependent manner in MCF-7 cells.[2]
Table 3: In Vitro Activity of PROTAC ERα Degrader-4 (Compound ZD12)
| Parameter | Target/Cell Line | Value (µM) |
| Kᵢ (Binding) | ERα | 5.08 |
| IC₅₀ (Inhibition) | Tamoxifen-sensitive MCF-7 Cells | 0.05 |
Note: This compound is a potent and selective PROTAC ERα degrader that shows activity against both tamoxifen-sensitive and resistant ER+ breast cancer cells.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the estrogen receptor signaling pathway and the general mechanism of action for a VHL-based PROTAC, which is relevant to "PROTAC ER Degrader-4".
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ER degraders. These are representative protocols and may require optimization for specific molecules and cell lines.
Western Blotting for ERα Degradation
This protocol details the quantification of ERα protein levels in breast cancer cells following treatment with an ER degrader.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
ER degrader of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ER degrader (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours). A positive control for proteasome-dependent degradation should include co-treatment with the degrader and a proteasome inhibitor like MG132.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the ternary complex between the ER, the PROTAC, and the E3 ligase.
Materials:
-
Recombinant His-tagged ERα
-
Recombinant GST-tagged VHL or Cereblon E3 ligase complex
-
ER degrader PROTAC
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)
-
Fluorescein- or d2-labeled anti-His antibody (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare working solutions of the recombinant proteins and fluorescently labeled antibodies.
-
Assay Reaction:
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add a pre-mixed solution of His-ERα and GST-E3 ligase to each well.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Add a pre-mixed solution of the Tb-anti-GST and fluorescein/d2-anti-His antibodies.
-
Incubate for another period (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, from which the concentration of PROTAC that promotes half-maximal ternary complex formation can be determined.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is used to measure the real-time binding of the ER degrader to its target proteins and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant ERα and E3 ligase complex
-
ER degrader
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure for Binary Interaction Analysis:
-
Ligand Immobilization: Immobilize either ERα or the E3 ligase onto the sensor chip surface via amine coupling or another appropriate method.
-
Analyte Injection: Inject a series of concentrations of the ER degrader over the immobilized protein surface and a reference surface.
-
Data Analysis: Monitor the binding response in real-time. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
Procedure for Ternary Complex Analysis:
-
E3 Ligase Immobilization: Immobilize the E3 ligase (e.g., VHL) on the sensor chip.
-
Analyte Injection: Inject the ER degrader alone (for binary affinity) or a pre-incubated mixture of the ER degrader and ERα (at a near-saturating concentration) over the E3 ligase surface.
-
Data Analysis: Compare the binding responses to determine the affinity of the ternary complex and calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary binding affinity.
NanoBRET™ Target Engagement Assay in Live Cells
This assay measures the binding of the ER degrader to ERα within a live-cell environment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for ERα fused to NanoLuc® luciferase (Nluc-ERα)
-
Fluorescently labeled ERα tracer ligand
-
ER degrader of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293T cells with the Nluc-ERα expression vector and seed them into 96-well plates.
-
Compound Treatment: Add serial dilutions of the ER degrader to the cells. Then, add the fluorescent tracer at a predetermined concentration.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The displacement of the tracer by the ER degrader will result in a decrease in the BRET signal, from which the IC₅₀ for target engagement can be determined.
Experimental and Logical Workflows
The following diagrams illustrate a general experimental workflow for the characterization of a PROTAC ER degrader and the logical relationship of its key components.
References
In Vitro Efficacy of ER Degrader 4 in Breast Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of ER degrader 4, a selective estrogen receptor (ER) degrader, in breast cancer cell lines. This document outlines the core mechanism of action, presents key quantitative data on its anti-proliferative and ER degradation activity, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Introduction to ER Degraders in Breast Cancer Therapy
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, where the growth of cancer cells is driven by estrogen signaling. Therapies targeting the ER signaling pathway are a cornerstone of treatment. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents designed to bind to the estrogen receptor, leading to its conformational change and subsequent degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This targeted degradation of the ER protein effectively shuts down the signaling pathways that promote cancer cell growth and proliferation. A newer class of ER degraders, Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that recruit an E3 ligase to the estrogen receptor to induce its ubiquitination and degradation.
Quantitative In Vitro Activity of this compound and Related Compounds
The in vitro efficacy of this compound and the related "PROTAC ERα Degrader-4" has been evaluated in various breast cancer cell lines. The following tables summarize the key anti-proliferative and ER degradation activities.
Table 1: Anti-proliferative Activity (IC50) of ER Degraders in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | MCF-7 | 0.20 | ER+, HER2- |
| PROTAC ERα Degrader-4 | MCF-7 | 0.05 | Active in tamoxifen-sensitive cells. |
| PROTAC ERα Degrader-4 | T47D | Data not available | Active in wild-type and mutant ERα cells. |
| PROTAC ERα Degrader-4 | LCC2 | Data not available | Active in tamoxifen-resistant cells. |
Table 2: ERα Degradation Activity (DC50) of ER Degraders in Breast Cancer Cell Lines
| Compound | Cell Line | DC50 (nM) | Maximum Degradation | E3 Ligase Recruited |
| This compound | MCF-7 | Not specified | Maximum degradation at 10 µM (24h) | Not applicable (SERD) |
| PROTAC ERα Degrader-4 | MCF-7 | Not specified | Significant degradation at 1 µM (12h) | Not specified |
| PROTAC ERα Degrader-4 | T47D | Not specified | Degrades wild-type and mutant ERα at 2 µM (12h) | Not specified |
Mechanism of Action and Signaling Pathways
This compound, as a SERD, binds to the estrogen receptor, inducing a conformational change that marks it for degradation by the proteasome. This eliminates the receptor from the cell, thereby abrogating downstream signaling pathways that drive cell proliferation and survival. PROTAC ERα degrader-4 utilizes a similar endpoint but through a more direct mechanism of recruiting an E3 ligase to the receptor.
The degradation of ERα by these compounds leads to the cell cycle arrest, primarily at the G0/G1 phase, and can induce apoptosis. This is achieved by inhibiting the transcription of estrogen-responsive genes that are critical for cell cycle progression.
Caption: Mechanism of action and downstream effects of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of this compound using a standard MTT assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Western Blot for ERα Degradation
This protocol describes the assessment of ERα protein degradation following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-ERα antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using ECL reagent and capture the chemiluminescent signal.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated breast cancer cells
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells (approximately 1x10^6) and wash with PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with PI.
Materials:
-
Treated breast cancer cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1x10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI solution to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound demonstrates potent in vitro activity against ER+ breast cancer cells by inducing the degradation of the estrogen receptor, leading to cell cycle arrest and inhibition of proliferation. The provided data and protocols offer a robust framework for the continued investigation and development of this and similar compounds as potential therapeutics for ER-dependent breast cancers. Further studies are warranted to explore its efficacy in a broader range of breast cancer cell lines, including those with acquired resistance to standard endocrine therapies.
The Critical Role of the von Hippel-Lindau E3 Ligase in the Function of PROTAC ER Degrader 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein. This technical guide provides an in-depth exploration of the mechanism and function of PROTAC ER Degrader 4, with a specific focus on the integral role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
PROTAC this compound is a heterobifunctional molecule designed to selectively target the Estrogen Receptor (ER), a key driver in the progression of ER-positive breast cancer. It achieves this by simultaneously binding to the ER and the VHL E3 ligase, thereby inducing the formation of a ternary complex. This proximity triggers the ubiquitination of the ER, marking it for degradation by the proteasome and offering a potent strategy to overcome resistance to conventional endocrine therapies.
Core Mechanism: The E3 Ligase-Mediated Degradation Cascade
The function of PROTAC this compound is fundamentally dependent on its ability to hijack the VHL E3 ligase. The process can be broken down into the following key steps:
-
Ternary Complex Formation: PROTAC this compound, with its two distinct binding moieties, acts as a molecular bridge, bringing the Estrogen Receptor (target protein) and the VHL E3 ligase into close proximity to form a ternary complex.
-
Ubiquitination: Within this ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ER.
-
Proteasomal Degradation: The polyubiquitinated ER is then recognized as a substrate for degradation by the 26S proteasome.
-
Catalytic Cycle: Following the degradation of the ER, PROTAC this compound is released and can engage with another ER and VHL molecule, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of PROTAC this compound has been characterized by several key quantitative parameters. The following tables summarize the available data for its binding affinity, degradation potency, and cellular activity.
Table 1: Binding Affinity and Degradation Potency of PROTAC this compound
| Parameter | Value | Cell Line | Notes |
| ER Binding IC50 | 0.8 nM[1] | - | Indicates high-affinity binding to the Estrogen Receptor. |
| ER Degradation IC50 | 0.3 nM[1] | MCF-7 | Demonstrates potent induction of ER degradation in an ER-positive breast cancer cell line. |
| Maximal ER Degradation | ~100% at 0.3 µM[1] | MCF-7 | Shows near-complete degradation of the Estrogen Receptor at a tested concentration. |
Table 2: Cellular Activity of a Representative VHL-based PROTAC ER Degrader
| Parameter | Value | Cell Line | Notes |
| Cell Viability IC50 | 0.05 µM[2] | MCF-7 | Demonstrates the potent anti-proliferative effect of the PROTAC in an ER-positive breast cancer cell line. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following are protocols for key experiments used to characterize PROTAC this compound.
Western Blotting for ERα Degradation
This protocol is used to quantify the extent of ERα degradation in cells treated with the PROTAC.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
PROTAC this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ER-PROTAC-VHL ternary complex.
Materials:
-
MCF-7 cells
-
PROTAC this compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-VHL (for IP), anti-ERα (for Western blot)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat MCF-7 cells with PROTAC this compound and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-VHL antibody to pull down the VHL E3 ligase and any interacting proteins.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe with an anti-ERα antibody to detect the presence of the Estrogen Receptor, which would indicate its presence in the immunoprecipitated VHL complex.
Cell Viability Assay (MTT or CCK-8)
This assay measures the effect of PROTAC-induced ER degradation on cell proliferation and viability.
Materials:
-
MCF-7 cells
-
PROTAC this compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC this compound for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the PROTAC concentration.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the characterization of PROTAC this compound.
Caption: Mechanism of Action of PROTAC this compound.
Caption: General Experimental Workflow for PROTAC Development.
Caption: Logical Relationship of PROTAC this compound Components.
References
An In-depth Technical Guide to ER Degrader 4: Mechanism and Impact on ER-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers, making it a critical therapeutic target. While endocrine therapies such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been foundational in treatment, the emergence of resistance necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to target proteins for degradation. This technical guide provides a comprehensive overview of a specific von Hippel-Lindau (VHL)-based PROTAC, referred to as "ER degrader 4," and its impact on ER-dependent gene expression.
This compound is a heterobifunctional molecule designed to specifically induce the degradation of the estrogen receptor. It consists of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This guide will delve into the available data on this compound, its mechanism of action, and its effects on ER-dependent signaling pathways, supported by experimental protocols and data visualizations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing key metrics for its biochemical and cellular activity.
| Parameter | Value | Cell Line | Assay Type | Reference |
| ER Binding Affinity (IC50) | 0.8 nM | - | Biochemical Assay | [1] |
| ER Degradation (DC50) | 0.3 nM | MCF-7 | Immunofluorescence | [1] |
Note: While specific data on the modulation of individual ER-dependent genes by this compound is not publicly available in the reviewed literature, the profound degradation of the ER protein strongly suggests a significant impact on the expression of its target genes. For illustrative purposes, the expected effect would be the downregulation of well-established ER target genes such as PGR, GREB1, and TFF1.
Mechanism of Action and Signaling Pathways
This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the target protein, ERα.
Caption: Mechanism of action of this compound.
By inducing the degradation of ERα, this compound effectively shuts down ER-dependent signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells. The primary signaling pathway affected is the genomic estrogen signaling pathway.
Caption: Impact of this compound on the genomic estrogen signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific gene expression analysis of this compound are not publicly available. However, based on standard methodologies used for the characterization of similar PROTAC molecules, the following protocols can be considered representative.
Cell Culture
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with this compound.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ERα
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Quantitative Real-Time PCR (qPCR) for ER-Dependent Gene Expression
This protocol is used to measure the change in mRNA levels of ER-dependent genes after treatment with this compound.
Caption: Experimental workflow for qPCR analysis of ER-dependent gene expression.
-
Reagents:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (PGR, GREB1, TFF1) and a reference gene (GAPDH or ACTB)
-
Conclusion
This compound is a potent, VHL-based PROTAC that effectively induces the degradation of the estrogen receptor in cancer cells. While specific data on its impact on the expression of individual ER-dependent genes are not extensively published, its high potency in degrading the ER protein strongly indicates a profound inhibitory effect on ER-driven transcription. This targeted degradation mechanism offers a promising therapeutic strategy to overcome resistance to existing endocrine therapies. Further research, particularly transcriptomic studies, will be crucial to fully elucidate the detailed impact of this compound on the landscape of ER-dependent gene expression and to identify potential biomarkers of response and resistance. The experimental frameworks provided in this guide offer a solid foundation for researchers to conduct such investigations.
References
Investigating the Oral Bioavailability of an Estrogen Receptor Degrader: A Technical Guide
Introduction
Estrogen receptor (ER) positive breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. A promising therapeutic strategy that has emerged is the targeted degradation of the estrogen receptor through the use of orally bioavailable selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs). These molecules offer the potential for improved efficacy and convenience over earlier SERDs like fulvestrant, which has poor oral bioavailability.
This technical guide provides an in-depth overview of the investigation of the oral bioavailability of a representative ER degrader. Due to the limited publicly available pharmacokinetic data for a compound specifically named "ER degrader 4," this document will use Vepdegestrant (ARV-471) , a potent and orally bioavailable PROTAC ER degrader, as a representative example. Vepdegestrant is currently in clinical development and has a wealth of preclinical and clinical data available, making it an excellent model for understanding the evaluation of oral bioavailability for this class of drugs.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical evaluation of orally administered ER degraders.
Data Presentation: Pharmacokinetics of Vepdegestrant (ARV-471)
The following table summarizes key pharmacokinetic parameters of Vepdegestrant (ARV-471) from preclinical and clinical studies.
| Parameter | Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F%) | Reference |
| Preclinical | |||||||
| Mouse | 30 mg/kg (oral gavage) | - | - | 5717 ng·h/mL | - | [1] | |
| Mouse | - | - | - | - | 50-96% (for a class of CDK4/6 bifunctional degraders with similar properties) | [2] | |
| Clinical | |||||||
| Human (Phase 1) | 200 mg (once daily) | - | - | - | - | ||
| Human (Phase 1) | 500 mg (once daily) | - | - | - | - |
Note: Detailed Cmax and Tmax values for Vepdegestrant are not consistently reported in the provided search results. The table reflects the available quantitative data.
Experimental Protocols
The determination of the oral bioavailability of an ER degrader like Vepdegestrant involves a series of preclinical and clinical experiments. The methodologies for these key experiments are detailed below.
Preclinical Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of the ER degrader in an animal model (e.g., mice or rats).
Methodology:
-
Animal Models: Female immunodeficient mice (e.g., NOD-scid GAMMA) are often used, particularly for studies involving xenograft models of ER-positive breast cancer (e.g., MCF-7 xenografts).
-
Dosing:
-
Intravenous (IV) Administration: A cohort of animals receives a single IV injection of the compound (e.g., 1-2 mg/kg) to determine the clearance and volume of distribution.
-
Oral (PO) Administration: Another cohort receives the compound orally, typically via gavage, at a specified dose (e.g., 10-30 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the animals at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The collected blood is processed to separate the plasma.
-
Bioanalytical Method: The concentration of the ER degrader in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
In Vivo ER Degradation Assessment
Objective: To evaluate the extent of ER degradation in tumor tissue following oral administration of the degrader.
Methodology:
-
Xenograft Model: ER-positive breast cancer cells (e.g., MCF-7) are implanted in immunodeficient mice.
-
Treatment: Once tumors are established, the mice are treated with the ER degrader orally at a specified dose and schedule.
-
Tumor Collection: At the end of the study, tumors are excised from the animals.
-
Western Blot Analysis: The levels of ER protein in the tumor lysates are quantified by Western blot analysis to determine the percentage of ER degradation compared to vehicle-treated control animals.
Clinical Pharmacokinetic and Pharmacodynamic Studies
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the ER degrader in humans.
Methodology:
-
Study Design: Phase 1, open-label, dose-escalation, and dose-expansion studies are conducted in patients with advanced ER-positive breast cancer.
-
Dosing: Patients receive the ER degrader orally at different dose levels.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile in humans.
-
Pharmacodynamic Assessments:
-
Tumor Biopsies: Tumor biopsies may be taken before and during treatment to assess ER degradation via immunohistochemistry.
-
Circulating Tumor DNA (ctDNA): Blood samples are analyzed for mutations in the ESR1 gene to monitor treatment response.
-
Visualizations
Signaling Pathway of PROTAC-mediated ER Degradation
Caption: PROTAC-mediated degradation of the Estrogen Receptor.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of an ER degrader.
References
Methodological & Application
Application Notes and Protocols for ER Degrader 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER degrader 4 is a potent and selective Estrogen Receptor (ER) degrader. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the degradation of the Estrogen Receptor alpha (ERα) protein. This molecule is comprised of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for studying the consequences of ERα loss in ER-positive breast cancer cell lines and a potential therapeutic agent.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the widely used ER-positive breast cancer cell line, MCF-7.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro effects of this compound on MCF-7 cells.
| Parameter | Cell Line | Value | Reference |
| Cell Proliferation Inhibition (IC50) | MCF-7 | 0.20 µM | [3] |
| ERα Degradation | MCF-7 | Dose-dependent (1 nM - 10 µM) over 24 hours. Maximum degradation observed at 10 µM. | [3] |
| Cell Cycle Arrest | MCF-7 | Arrests cells in the G0/G1 phase at a concentration of 10 µM for 24 hours. | [3] |
| Downregulation of ER Target Genes | MCF-7 | Decreases the gene expression of GREB1, PGR, and TFF1 (pS2) at 10 µM after 24 hours. |
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome system to selectively eliminate ERα. The diagram below illustrates this process and its downstream consequences on cell cycle progression.
Caption: Mechanism of this compound leading to ERα degradation and cell cycle arrest.
Experimental Protocols
The following protocols are recommended for studying the effects of this compound in MCF-7 cells.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound in cell culture.
Protocol 1: MCF-7 Cell Culture
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Monitor cell confluency and passage cells when they reach 80-90% confluency.
-
Wash the cell monolayer with PBS (phosphate-buffered saline) without calcium and magnesium.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Protocol 2: Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in MCF-7 cells following treatment with this compound.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate the cells for 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate a separate membrane or strip and re-probe the same membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. Calculate the percentage of ERα degradation compared to the vehicle-treated control.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability, for example, using a CCK-8 assay.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the degrader. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of MCF-7 cells treated with this compound using propidium iodide (PI) staining.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
-
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Evaluation of PROTAC ER Degrader-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of Estrogen Receptor Alpha (ERα). This document outlines the mechanism of action, key performance metrics of representative ERα degraders, and detailed experimental protocols for the effective evaluation of a novel compound, herein referred to as "PROTAC ER Degrader-4".
Introduction to PROTAC ERα Degraders
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][2][3]
An ERα-targeting PROTAC consists of three components: a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[4] This dual-binding action brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent destruction by the 26S proteasome. This event-driven, catalytic mechanism makes PROTACs a powerful therapeutic strategy, particularly for ER-positive (ER+) breast cancers, where they can overcome resistance mechanisms associated with standard endocrine therapies.
Mechanism of Action
The core function of an ERα PROTAC is to act as a molecular bridge, facilitating the formation of a ternary complex between ERα and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to lysine residues on the ERα protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged ERα into small peptides. The PROTAC molecule is then released and can continue to facilitate the degradation of more ERα proteins.
References
In Vivo Administration and Dosing of ER Degrader 4 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration and dosing of ER degrader 4, a selective and orally active estrogen receptor (ER) degrader with anti-tumor activity. The information is intended to guide researchers in designing and executing preclinical studies in mouse models of ER-positive breast cancer.
Overview and Mechanism of Action
Estrogen receptor-positive (ER+) breast cancer is a prevalent form of the disease, and endocrine therapy targeting the ER signaling pathway is a cornerstone of treatment. Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutic agents that not only antagonize the ER but also induce its degradation. This dual mechanism of action can lead to a more profound and durable therapeutic effect, particularly in the context of endocrine resistance.
This compound functions by binding to the estrogen receptor, which leads to a conformational change in the receptor protein. This altered conformation is recognized by the cellular machinery responsible for protein degradation, the ubiquitin-proteasome system. The ER is then tagged with ubiquitin and subsequently degraded by the proteasome, thereby reducing the total levels of ER protein in the cancer cells and inhibiting downstream signaling pathways that promote tumor growth.
Signaling Pathway of Estrogen Receptor and Action of this compound
Caption: Estrogen receptor signaling and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic data for this compound and a related PROTAC ERα degrader in mouse models.
Table 1: In Vivo Efficacy of this compound (Compound 22h)
| Animal Model | Cell Line | Treatment Dose & Regimen | Key Findings | Reference |
| Xenograft | MCF-7 | 30 mg/kg, oral gavage | Significantly inhibited tumor growth. No significant body weight loss observed. Reduced protein levels of Ki67, ER, and PR in resected tumors. | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of PROTAC ERα Degrader-4 (Compound ZD12)
| Animal Model | Cell Line | Treatment Dose & Regimen | Pharmacokinetic Parameters (5 mg/kg, i.v.) | Key Findings | Reference |
| Orthotopic Xenograft | LCC2 | 5 µM/kg, i.p., once every 2 days | T1/2 : 4.61 hCL : 64.4 mL/min/kg | Potent anti-tumor activity and ERα degradation in tumor tissues. | [2] |
Experimental Protocols
MCF-7 Xenograft Mouse Model Protocol
This protocol outlines the procedure for evaluating the efficacy of this compound in an MCF-7 xenograft mouse model.
Materials:
-
This compound (Compound 22h)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
MCF-7 human breast cancer cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and surgical equipment
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 x 106 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in the chosen vehicle at the desired concentration.
-
Administer this compound orally via gavage at a dose of 30 mg/kg daily.
-
Administer the vehicle to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Study Endpoint and Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the tumors and measure their weight.
-
A portion of the tumor can be flash-frozen for Western blot analysis (ER, PR, Ki67 levels) and another portion fixed in formalin for immunohistochemistry (IHC).
-
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft study.
Pharmacodynamic Analysis Protocols
1. Western Blotting:
-
Homogenize flash-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against ERα, PR, Ki67, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
-
Quantify band intensities to determine the relative protein levels.
2. Immunohistochemistry (IHC):
-
Embed formalin-fixed tumor tissues in paraffin and section them.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with primary antibodies against ERα, PR, and Ki67.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess protein expression and localization within the tumor tissue.
Safety and Toxicology Considerations
Based on the available data for this compound, a 30 mg/kg oral dose did not result in significant body weight loss in mice, suggesting good tolerability at this efficacious dose[1]. However, comprehensive toxicology studies are essential for any new chemical entity. It is recommended to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) and to monitor for clinical signs of toxicity, including changes in body weight, food and water intake, and overall animal behavior. Histopathological analysis of major organs should be performed at the end of the study to identify any potential off-target toxicities.
These application notes and protocols provide a foundational guide for the in vivo evaluation of this compound. Researchers should adapt and optimize these protocols based on their specific experimental goals and institutional guidelines.
References
Application Notes and Protocols for Measuring Estrogen Receptor (ER) Degradation Induced by ER Degrader 4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing "ER Degrader 4" to induce estrogen receptor-alpha (ERα) degradation in a cellular context and outlines the Western blot procedure for quantifying this degradation.
Introduction
Estrogen receptor-alpha (ERα), a key driver in the majority of breast cancers, is a primary target for endocrine therapies.[1] Novel therapeutic strategies, such as Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs), aim to not only antagonize ERα but also induce its degradation.[1][2][3] "this compound" is an experimental compound designed to promote the degradation of ERα. This application note provides a comprehensive Western blot protocol to quantitatively assess the efficacy of this compound in reducing cellular ERα levels.
The fundamental principle behind this assay is to treat ERα-positive cancer cell lines with this compound and measure the subsequent decrease in ERα protein levels.[2] Western blotting is a widely used technique for this purpose, allowing for the quantification of the target protein. The mechanism of action for such degraders typically involves the recruitment of the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to target ERα for destruction.
Signaling Pathway of ER Degradation
ER degraders, such as SERDs and PROTACs, function by inducing a conformational change in the ERα protein or by bringing it into proximity with an E3 ubiquitin ligase. This leads to the polyubiquitination of ERα, marking it for recognition and subsequent degradation by the 26S proteasome. The degrader molecule can then act catalytically to induce the degradation of multiple ERα proteins.
Caption: Mechanism of Action for this compound.
Experimental Workflow
The overall experimental workflow involves cell culture, treatment with this compound, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis to quantify the extent of ERα degradation.
Caption: Western Blot Workflow for ER Degradation.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of ERα.
Materials and Reagents
| Reagent/Material | Supplier/Catalog (Example) | Storage |
| ERα-positive cell line (e.g., MCF-7, T-47D) | ATCC | Liquid Nitrogen / 37°C Incubator |
| Cell Culture Medium (e.g., IMEM) | Gibco | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | -20°C |
| Penicillin-Streptomycin | Gibco | -20°C |
| This compound | N/A | As per manufacturer |
| Vehicle Control (e.g., DMSO) | Sigma-Aldrich | Room Temperature |
| Phosphate-Buffered Saline (PBS), ice-cold | Gibco | 4°C |
| RIPA Lysis Buffer | Cell Signaling Technology | 4°C |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | -20°C |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Room Temperature |
| 4x Laemmli Sample Buffer | Bio-Rad | Room Temperature |
| SDS-PAGE Gels (e.g., 4-15% gradient) | Bio-Rad | 4°C |
| PVDF Membrane | Millipore | Room Temperature |
| Blocking Buffer (5% non-fat milk or BSA in TBST) | N/A | 4°C |
| Primary Antibody: Anti-ERα (e.g., HC-20) | Santa Cruz Biotechnology | -20°C |
| Primary Antibody: Loading Control (e.g., Anti-β-actin) | Sigma-Aldrich | -20°C |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 4°C |
| Tris-Buffered Saline with Tween 20 (TBST) | N/A | Room Temperature |
| Chemiluminescent Substrate (ECL) | Thermo Fisher Scientific | 4°C |
Procedure
1. Cell Culture and Treatment a. Culture ERα-positive breast cancer cells (e.g., MCF-7 or T-47D) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed cells in 6-well plates and allow them to reach 70-80% confluency. c. Prepare various concentrations of this compound and a vehicle control (e.g., DMSO) in the cell culture medium. d. Treat the cells with the different concentrations of this compound or vehicle control for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
2. Cell Lysis a. After treatment, place the 6-well plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer, supplemented with a protease and phosphatase inhibitor cocktail, to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysates on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer’s instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE a. To the normalized lysates, add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some membrane proteins, incubation at 60°C for one hour may be preferable to avoid precipitation. c. Centrifuge the samples briefly before loading.
5. SDS-PAGE and Protein Transfer a. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. b. Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100 V for 1-2 hours at 4°C is recommended.
6. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See table below for typical dilutions). c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5-10 minutes each. f. Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
7. Detection and Data Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the intensity of the bands using densitometry software. d. Normalize the band intensity of ERα to the corresponding loading control for each sample. e. Calculate the percentage of ERα degradation relative to the vehicle-treated control. f. Plot the percentage of remaining ERα against the concentration of this compound or against time to determine parameters like DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 0.5 - 1.0 x 10⁶ cells/well | For a 6-well plate; adjust for other plate sizes. |
| This compound Concentration | 0.1 nM - 10 µM | A wide range is recommended for initial dose-response experiments. |
| Treatment Time | 2 - 48 hours | Time-course experiments are crucial to determine optimal degradation kinetics. |
| Protein Loading per Lane | 20 - 40 µg | May need to be optimized based on ERα expression levels in the chosen cell line. |
| Primary Antibody: Anti-ERα | 1:1000 - 1:2000 | Dilution should be optimized for the specific antibody and detection system. |
| Primary Antibody: Loading Control | 1:5000 - 1:10000 | Typically requires higher dilution due to high protein abundance. |
| Secondary Antibody | 1:2000 - 1:10000 | Dilution depends on the primary antibody and detection sensitivity. |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak ERα Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Low primary antibody concentration. | Optimize the primary antibody dilution. | |
| Inefficient protein transfer. | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration. | Decrease the concentration of primary and/or secondary antibodies. | |
| Multiple Bands/Smearing | Protein degradation during sample prep. | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
| Sample overloading. | Reduce the amount of protein loaded per lane. |
By following this detailed protocol, researchers can effectively measure the degradation of ERα induced by this compound, providing crucial data for the evaluation of this novel compound.
References
Application Notes: Measuring Estrogen Receptor (ER) Degradation In Vitro Using ER Degrader 4
Audience: Researchers, scientists, and drug development professionals.
Introduction: The estrogen receptor (ER), particularly ER alpha (ERα), is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1][2] Traditional endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, aim to block ER signaling.[1] However, acquired resistance, often through mutations in the ESR1 gene, limits their long-term efficacy.[3][4] A newer therapeutic strategy involves targeted protein degradation, which seeks to eliminate the ER protein from the cell entirely.
Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs) are two classes of molecules that induce ER degradation. These compounds work by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to tag the ER for destruction. This approach can overcome resistance mechanisms associated with traditional therapies.
ER degrader 4 is a selective, orally active estrogen receptor degrader that has demonstrated anti-tumor activity. It effectively inhibits the proliferation of ER-positive breast cancer cells (like MCF-7) and induces dose-dependent degradation of the ER protein. These application notes provide detailed protocols for quantifying the in vitro degradation of ERα following treatment with this compound using common laboratory techniques.
Mechanism of Action of ER Degraders
ER degraders are typically bifunctional molecules. One end binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase, a key component of the UPS. This proximity induces the formation of a ternary complex (ER-Degrader-E3 Ligase), which facilitates the transfer of ubiquitin molecules to the ER. The polyubiquitinated ER is then recognized and degraded by the proteasome, effectively eliminating it from the cell and shutting down its downstream signaling pathways.
References
Application Notes: Characterization of ER degrader 4 in ER-Positive Breast Cancer Cell Lines
Introduction
Estrogen receptor-alpha (ERα) is a key driver in approximately 70-80% of breast cancers, making it a critical therapeutic target.[1] Endocrine therapies, including selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors, are standard treatments. However, the development of resistance, often through mutations in the ERα gene (ESR1), presents a significant clinical challenge.[2] Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of therapeutic agents that function by binding to ERα and inducing its proteasomal degradation.[3] This mechanism of action offers a promising strategy to overcome resistance to other endocrine therapies.[4]
ER degrader 4 is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[5] These application notes provide detailed protocols for characterizing the effects of this compound on ERα degradation, cell viability, and cell cycle progression in the ER-positive breast cancer cell lines MCF-7 and T47D.
Mechanism of Action of this compound
This compound functions by binding to the estrogen receptor alpha (ERα). This binding event induces a conformational change in the receptor, marking it for ubiquitination by the cell's natural protein disposal machinery. The poly-ubiquitinated receptor is then recognized and degraded by the 26S proteasome. The elimination of the ERα protein prevents its translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.
Caption: Mechanism of this compound leading to proteasomal degradation of ERα.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in the MCF-7 human breast cancer cell line. Equivalent characterization in the T47D cell line is recommended to confirm cell-line specific effects.
| Parameter | Cell Line | Value | Reference |
| Cell Proliferation IC₅₀ | MCF-7 | 0.20 µM | |
| ERα Degradation | MCF-7 | Dose-dependent (1 nM - 10 µM) | |
| Cell Cycle Effect | MCF-7 | G0/G1 phase arrest (at 10 µM) |
Experimental Workflow
A systematic approach is essential for evaluating the efficacy of this compound. The workflow should include initial validation of ERα degradation, followed by functional assays to determine the impact on cell viability and cell cycle progression.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed protocols for key experiments to be performed in MCF-7 and T47D cells.
Protocol 1: ERα Degradation Assessment by Western Blot
This protocol verifies the primary mechanism of action of this compound by measuring the reduction in ERα protein levels.
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-ERα, Anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Seeding: Plate 1 x 10⁶ MCF-7 or T47D cells in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 24 hours. Use DMSO as a vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control. Quantify band intensities to determine the relative decrease in ERα protein levels compared to the vehicle control.
Protocol 2: Cell Viability Assay (MTT or WST-8)
This assay measures the cytotoxic or cytostatic effect of this compound on cell proliferation.
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT Reagent (or WST-8/CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days to assess long-term growth inhibition).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound (e.g., at 1x and 5x the IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer and incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Downstream Signaling Pathway Disruption
ERα is a ligand-activated transcription factor that regulates genes essential for cell cycle progression. Upon activation by estrogen, ERα promotes the transcription of genes such as CCND1 (encoding Cyclin D1), PGR (progesterone receptor), and GREB1. Cyclin D1 is a critical regulator of the G1 to S phase transition. By degrading ERα, this compound prevents the expression of these target genes, leading to a decrease in Cyclin D1 levels and subsequent arrest of the cell cycle in the G0/G1 phase.
Caption: Disruption of ERα-mediated cell cycle progression by this compound.
References
ER degrader 4 solubility and preparation for in vitro/in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, preparation, and application of ER Degrader 4 for both in vitro and in vivo studies. The protocols outlined below are intended to serve as a foundation for researchers investigating the therapeutic potential of this selective estrogen receptor (ER) degrader.
Introduction
This compound is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[1] By targeting and promoting the degradation of the estrogen receptor, this molecule offers a promising therapeutic strategy for ER-positive cancers, which are dependent on estrogen signaling for their growth and survival.[2] Unlike traditional therapies that merely block the receptor, ER degraders eliminate the ER protein, potentially overcoming resistance mechanisms.[2] This document details the mechanism of action, provides key quantitative data, and offers step-by-step protocols for experimental use.
Mechanism of Action and Signaling Pathway
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate the expression of genes involved in cell proliferation and survival.[3][4] ER signaling can occur through direct genomic pathways, where the ER-estrogen complex binds to estrogen response elements (EREs) on DNA, or through non-genomic pathways that involve rapid activation of kinase cascades like MAPK and PI3K/AKT.
This compound functions by inducing the degradation of the ER protein. This is often achieved through the ubiquitin-proteasome system, where the degrader molecule facilitates the tagging of the ER with ubiquitin, marking it for destruction by the proteasome. This removal of the ER protein effectively shuts down both genomic and non-genomic estrogen signaling pathways, leading to cell cycle arrest and inhibition of tumor growth.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Proliferation) | MCF-7 | 0.20 µM | |
| ER Degradation | MCF-7 | Dose-dependent (1 nM - 10 µM) | |
| Maximum ER Degradation | MCF-7 | Achieved at 10 µM (24h) |
| Parameter | Animal Model | Dose & Route | Effect | Reference |
| Anti-tumor Activity | MCF-7 Xenograft | 30 mg/kg, oral gavage | Significant tumor growth inhibition | |
| Biomarker Modulation | Resected Xenograft Tumors | 30 mg/kg, oral gavage | Reduced protein levels of Ki67, ER, and PR |
Preparation and Solubility
Proper dissolution of this compound is critical for obtaining accurate and reproducible results.
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 100 mg/mL (requires sonication) | -80°C for 6 months; -20°C for 1 month |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound (MW: 446.49 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of DMSO.
-
Sonication: Sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
In Vitro Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound.
References
Application of ER Degrader 4 in CRISPR-Based Functional Screens: Unveiling Novel Therapeutic Targets and Resistance Mechanisms
Application Notes
The advent of targeted protein degradation technologies, such as those employing selective estrogen receptor (ER) degraders, has opened new avenues for therapeutic intervention, particularly in ER-positive (ER+) breast cancers. "ER degrader 4" is a potent and selective degrader of the estrogen receptor. When coupled with the power of CRISPR-Cas9-based functional genomics, this compound becomes a valuable tool for researchers, scientists, and drug development professionals to elucidate the complex cellular responses to targeted ER degradation. This combination allows for the systematic identification of genes and pathways that modulate sensitivity and resistance to this class of drugs, thereby accelerating the discovery of novel therapeutic targets and combination strategies.
CRISPR-based screens, in the context of this compound treatment, can be designed to address several key questions in cancer biology and drug development:
-
Identification of Synthetic Lethal Interactions: By performing a genome-wide knockout screen in the presence of a sub-lethal concentration of this compound, researchers can identify genes whose loss renders cancer cells exquisitely sensitive to ER degradation. These "synthetic lethal" partners of ER represent high-value targets for combination therapies that could enhance the efficacy and overcome resistance to ER-targeted treatments.
-
Elucidation of Resistance Mechanisms: CRISPR screens are a powerful tool to uncover the genetic drivers of drug resistance. By exposing a population of cells expressing a genome-wide sgRNA library to escalating doses of this compound, surviving cells can be analyzed to identify gene knockouts that confer resistance. These findings can inform the development of next-generation therapies and strategies to circumvent resistance.
-
Mapping the ER Degradation Pathway: CRISPR screens can be employed to identify essential components of the cellular machinery required for the activity of this compound. For example, by screening for genes whose loss of function leads to resistance, one can identify E3 ligases, ubiquitin-conjugating enzymes, and other factors critical for the recognition and degradation of the ER protein by the proteasome.
The successful application of this compound in CRISPR-based functional screens requires careful optimization of experimental parameters, including cell line selection, degrader concentration, and screen duration. The following sections provide detailed protocols and considerations for conducting such screens.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative data from a hypothetical CRISPR screen to illustrate the expected outcomes.
Table 1: In Vitro Activity of this compound in MCF-7 Cells
| Parameter | Value | Reference |
| ER Binding IC50 | 0.8 nM | [1] |
| ER Degradation IC50 | 0.3 nM | [1] |
| Maximum ER Degradation | >90% at 10 µM | [1] |
| Cell Proliferation IC50 | 0.20 µM | [1] |
Table 2: Representative Data from a Genome-Wide CRISPR Knockout Screen for Resistance to this compound
| Gene Hit | Function | Fold Enrichment (Resistant Population) | p-value |
| Gene X | Kinase in a parallel survival pathway | 8.5 | < 0.001 |
| Gene Y | Component of the E3 ubiquitin ligase complex | 6.2 | < 0.001 |
| Gene Z | Transcription factor regulating a bypass pathway | 5.8 | < 0.005 |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action of a PROTAC-based ER degrader.
Experimental Workflow for a CRISPR Screen with this compound
Caption: General workflow for a pooled CRISPR-Cas9 knockout screen.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Mechanisms of Resistance to this compound
1. Cell Line Selection and Culture
- Select an ER-positive breast cancer cell line that is sensitive to this compound (e.g., MCF-7).
- Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.
- Ensure cells are free of mycoplasma contamination.
2. Lentiviral sgRNA Library Production
- Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) in E. coli and purify the plasmid DNA.
- In HEK293T cells, co-transfect the sgRNA library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
- Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
3. Cell Transduction and Selection
- Seed the target cancer cells and transduce with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
- Maintain a library coverage of at least 200-500 cells per sgRNA.
- After 24-48 hours, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) until all non-transduced control cells are dead.
4. CRISPR Screen Execution
- After selection, expand the cell population while maintaining library representation.
- Harvest a baseline cell sample (T0).
- Divide the remaining cells into two arms: a control arm treated with vehicle (e.g., DMSO) and a treatment arm treated with this compound.
- The concentration of this compound should be determined empirically to achieve significant but incomplete cell killing (e.g., IC50 to IC80).
- Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNAs (typically 14-21 days).
- Passage the cells as needed, maintaining library coverage.
- At the end of the screen, harvest the final cell populations from both the control and treatment arms.
5. Genomic DNA Extraction and sgRNA Sequencing
- Extract genomic DNA from the T0 and final cell pellets from both control and treatment groups.
- Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. A two-step PCR is often used, with the first step amplifying the sgRNA cassette and the second step adding Illumina sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform next-generation sequencing (NGS) on an Illumina platform (e.g., HiSeq or NovaSeq).
6. Data Analysis
- Demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA.
- Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the final populations relative to the T0 population.
- Use statistical packages like MAGeCK to identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits) in the this compound-treated population compared to the control population.
- Perform pathway analysis on the hit genes to identify enriched biological processes and signaling pathways.
Protocol 2: Validation of Candidate Resistance Genes
1. Individual Gene Knockout
- Design 2-3 independent sgRNAs targeting the candidate resistance gene.
- Clone the sgRNAs into a lentiviral vector containing Cas9 and a selection marker.
- Transduce the parental cancer cell line with the individual sgRNA constructs.
- Select for transduced cells and verify gene knockout by Sanger sequencing, Western blot, or qPCR.
2. Cell Viability Assays
- Seed the parental (wild-type) and knockout cell lines in 96-well plates.
- Treat the cells with a dose-response of this compound for 72-96 hours.
- Measure cell viability using a suitable assay (e.g., CellTiter-Glo, MTT).
- Compare the dose-response curves and IC50 values between the wild-type and knockout cells to confirm the resistance phenotype.
3. Colony Formation Assays
- Seed a low number of wild-type and knockout cells in 6-well plates.
- Treat with a fixed concentration of this compound.
- Allow the cells to grow for 10-14 days until visible colonies form.
- Stain the colonies with crystal violet and quantify the number and size of colonies.
4. Mechanistic Studies
- Investigate the functional consequences of the gene knockout that lead to resistance. This may involve:
- Western blotting to assess changes in protein expression and signaling pathways.
- RNA sequencing to analyze transcriptional reprogramming.
- Immunofluorescence to observe changes in protein localization.
- Co-immunoprecipitation to study protein-protein interactions.
References
Application Notes and Protocols for ER Degrader 4: A Tool for Targeted Estrogen Receptor Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER degrader 4 is a potent and selective Estrogen Receptor (ER) degrader designed for target validation in cancer research and drug development. As a heterobifunctional molecule, this compound hijacks the cell's natural protein disposal machinery to induce the specific degradation of ERα, a key driver in the majority of breast cancers. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate ERα signaling and validate it as a therapeutic target.
This compound functions as a Proteolysis Targeting Chimera (PROTAC). It is a von Hippel-Lindau (VHL)-based PROTAC, indicating it recruits the VHL E3 ubiquitin ligase. By simultaneously binding to ERα and the VHL E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome. This targeted degradation approach offers a powerful method to study the functional consequences of ERα depletion and to assess its potential as a therapeutic strategy.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear reference for its activity in relevant cellular models.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | ER+ Breast Cancer | 0.20[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.31[2] |
| MCF-7/ADR | Adriamycin-Resistant ER+ Breast Cancer | 0.48[2] |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line/Model | Concentration/Dose | Observation |
| ERα Degradation | MCF-7 | 1 nM - 10 µM (24 h) | Dose-dependent degradation of ERα.[1] |
| Cell Cycle Arrest | MCF-7 | 10 µM (24 h) | Arrest in G0/G1 phase.[1] |
| In Vivo Tumor Growth Inhibition | MCF-7 Xenograft | 30 mg/kg (oral gavage) | Significant inhibition of tumor growth with no significant body weight loss. |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for ERα degradation.
Experimental Protocols
Protocol 1: Assessment of ERα Degradation by Western Blot
Objective: To quantify the dose-dependent degradation of ERα in breast cancer cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 to 10 µM). Include a DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
Objective: To provide evidence for the formation of the ternary complex consisting of ERα, this compound, and the VHL E3 ligase.
Materials:
-
MCF-7 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-ERα or anti-VHL)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies for Western blotting (anti-ERα and anti-VHL)
Procedure:
-
Cell Treatment and Lysis:
-
Treat MCF-7 cells with this compound (e.g., 1 µM) and a proteasome inhibitor (e.g., 10 µM MG132 to stabilize the complex) for 4-6 hours. Include a vehicle control.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-ERα antibody (or anti-VHL antibody) or a control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Collect the beads using a magnetic stand and wash them three to four times with Co-IP wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe one membrane with an anti-VHL antibody (if ERα was immunoprecipitated) or an anti-ERα antibody (if VHL was immunoprecipitated) to detect the co-precipitated protein.
-
Probe a separate membrane with the antibody used for immunoprecipitation to confirm the successful pulldown of the bait protein.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
MCF-7 cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat MCF-7 cells with this compound (e.g., 10 µM) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and analyze the DNA content based on PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Troubleshooting
-
No/Weak ERα Degradation:
-
Ensure the this compound is fully dissolved and used at the appropriate concentration range.
-
Check the activity of the primary and secondary antibodies.
-
Optimize the incubation time.
-
-
High Background in Western Blots:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Variable Cell Viability Results:
-
Ensure consistent cell seeding density.
-
Check for and prevent contamination.
-
Ensure complete solubilization of formazan crystals in the MTT assay.
-
-
Non-specific Binding in Co-IP:
-
Pre-clear the lysate with Protein A/G beads before adding the primary antibody.
-
Increase the number of washes.
-
Use a stringent wash buffer.
-
References
Application Notes and Protocols: Quantitative Proteomics to Assess ER Degrader 4 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quantitative proteomics for evaluating the efficacy and specificity of ER Degrader 4, a targeted protein degrader of the Estrogen Receptor (ER). The protocols outlined below detail the experimental workflow from sample preparation to data analysis, enabling researchers to assess on-target degradation, identify off-target effects, and elucidate the downstream signaling consequences of this compound treatment.
Introduction to this compound and Quantitative Proteomics
Targeted protein degradation has emerged as a powerful therapeutic modality. This compound is a heterobifunctional molecule, such as a Proteolysis-Targeting Chimera (PROTAC), designed to selectively hijack the cell's ubiquitin-proteasome system to induce the degradation of the Estrogen Receptor.[1][2] This approach offers a distinct mechanism of action compared to traditional inhibitors.
Quantitative mass spectrometry-based proteomics is an indispensable tool for the preclinical and clinical development of targeted protein degraders.[3][4] It allows for the global and unbiased assessment of changes in the proteome upon treatment with a degrader. This enables the direct measurement of target protein degradation, the identification of potential off-target effects, and the characterization of downstream alterations in cellular signaling pathways.
Quantitative Proteomics Data Presentation
The following tables present hypothetical quantitative proteomics data for identifying the on-target and off-target effects of an ER degrader. This data is modeled after typical results obtained from a quantitative proteomics experiment comparing cells treated with an active ER degrader to a vehicle control and a negative control (an epimer that does not bind the E3 ligase).[5]
Table 1: On-Target and Key Pathway Protein Abundance Changes
| Protein | Gene Name | Function | Fold Change (ER Degrader vs. Vehicle) | p-value |
| Estrogen Receptor Alpha | ESR1 | Target of ER Degrader | -4.5 | < 0.001 |
| Progesterone Receptor | PGR | ER-responsive gene product | -3.2 | < 0.005 |
| Cyclin D1 | CCND1 | Cell cycle regulator, downstream of ER | -2.8 | < 0.01 |
| c-Myc | MYC | Transcription factor, downstream of ER | -2.5 | < 0.01 |
| Bcl-2 | BCL2 | Anti-apoptotic protein, regulated by ER | -2.1 | < 0.05 |
Table 2: Top 10 Off-Target Proteins with Significant Abundance Changes
| Protein | Gene Name | Function | Fold Change (ER Degrader vs. Vehicle) | p-value |
| Hexokinase-1 | HK1 | Glycolysis | -2.5 | < 0.01 |
| Pyruvate Kinase | PKM | Glycolysis | -2.3 | < 0.01 |
| Lactate Dehydrogenase A | LDHA | Anaerobic metabolism | -2.1 | < 0.05 |
| Ribosomal Protein S6 | RPS6 | Protein synthesis | 1.8 | < 0.05 |
| Heat Shock Protein 90 | HSP90AA1 | Protein folding | 1.9 | < 0.05 |
| Ubiquitin | RPS27A | Protein degradation | 2.2 | < 0.01 |
| Proteasome subunit alpha type-1 | PSMA1 | Proteasome component | 2.5 | < 0.01 |
| Protein Disulfide-Isomerase | P4HB | Protein folding | 1.7 | < 0.05 |
| Calreticulin | CALR | Calcium binding, protein folding | 1.6 | < 0.05 |
| GAPDH | GAPDH | Glycolysis | -1.1 | > 0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for a quantitative proteomics experiment to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Culture MCF-7 (ER-positive breast cancer) cells in α-MEM with 5% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
Treatment:
-
Seed MCF-7 cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the following conditions for 24 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (at a predetermined optimal concentration, e.g., 100 nM)
-
Negative Control PROTAC (at the same concentration as this compound)
-
-
Perform each treatment in biological triplicate.
-
Protein Extraction and Digestion
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold 1X PBS.
-
Add SDT lysis buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT) to the cell culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Boil the lysate for 5-10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
Filter-Aided Sample Preparation (FASP):
-
Take 100 µg of protein from each sample for digestion.
-
Add 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5 to a 30 kDa molecular weight cutoff filter unit.
-
Add the protein sample to the filter unit and centrifuge at 14,000 x g for 15 minutes.
-
Add another 200 µL of 8 M urea solution and centrifuge again.
-
Add 100 µL of 50 mM iodoacetamide in 8 M urea solution to the filter unit and incubate in the dark for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Wash the filter unit twice with 100 µL of 8 M urea solution and twice with 100 µL of 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin (1:50 enzyme to protein ratio) in 40 µL of 50 mM ammonium bicarbonate to the filter unit.
-
Incubate at 37°C overnight in a humidified chamber.
-
To collect the peptides, add 40 µL of 50 mM ammonium bicarbonate and centrifuge. Repeat this step.
-
Collect the flow-through containing the digested peptides.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with 0.1% formic acid.
-
Desalt the peptides using a C18 StageTip.
-
Wash the StageTip with 100 µL of 0.1% formic acid.
-
Elute the peptides with 50 µL of 50% acetonitrile/0.1% formic acid.
-
Dry the eluted peptides in a vacuum concentrator.
-
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.
-
Chromatography:
-
Use a nano-flow HPLC system with a C18 analytical column.
-
Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) over a 120-minute run time.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the top 20 most intense precursor ions.
-
Data Analysis
-
Database Search: Process the raw MS data using a proteomics software suite (e.g., MaxQuant). Search the MS/MS spectra against a human protein database (e.g., UniProt) with specified parameters for precursor and fragment ion mass tolerances, enzyme specificity (trypsin), and variable modifications (e.g., methionine oxidation, N-terminal acetylation).
-
Protein Quantification: Use a label-free quantification (LFQ) algorithm to determine the relative abundance of proteins across different samples.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly different abundance between the this compound-treated group and the control groups. A fold-change cutoff (e.g., >1.5 or <0.67) and a p-value cutoff (e.g., <0.05) are typically applied.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, STRING) to identify enriched biological pathways and protein-protein interaction networks among the differentially expressed proteins.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Quantitative proteomics workflow.
References
Application Notes and Protocols for Visualizing ER Degradation via Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis.[1] Cellular stress, such as the accumulation of misfolded proteins, can trigger ER degradation pathways to maintain cellular health.[1][2][3] One such selective degradation process is ER-phagy, where portions of the ER are engulfed by autophagosomes and degraded by lysosomes. Dysregulation of ER-phagy has been implicated in various diseases, including neurodegenerative disorders and cancer.
Immunofluorescence is a powerful technique to visualize and quantify the process of ER degradation within intact cells. This application note provides a detailed protocol for the immunofluorescent staining of key proteins involved in ER degradation, enabling researchers to monitor this critical cellular process.
Key Markers for Visualizing ER Degradation
To effectively visualize ER degradation through immunofluorescence, specific protein markers for both the ER and the autophagic machinery are utilized. The colocalization of these markers provides evidence for the engulfment of ER fragments by autophagosomes.
-
ER Markers: Proteins such as Calnexin, Calreticulin, and Protein Disulfide Isomerase (PDI) are commonly used to label the ER network.
-
Autophagosome Markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a widely used marker for autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II), which appears as distinct puncta.
-
ER-phagy Receptors: Specific receptors, such as FAM134B, mediate the selective targeting of the ER to the autophagosome. Visualizing the colocalization of FAM134B with both ER markers and LC3 can provide strong evidence for ER-phagy.
Experimental Protocol: Immunofluorescence Staining of ER and Autophagosome Markers
This protocol outlines the steps for co-immunostaining of an ER marker (e.g., Calnexin) and an autophagosome marker (LC3) to visualize ER degradation.
Materials:
-
Cells grown on sterile coverslips in a 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibodies:
-
Rabbit anti-Calnexin antibody
-
Mouse anti-LC3B antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and culture to 60-80% confluency.
-
Induce ER stress and subsequent ER-phagy by treating cells with an appropriate agent (e.g., tunicamycin or thapsigargin) or by nutrient starvation. Include an untreated control group.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.
-
-
Washing:
-
Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Calnexin and anti-LC3B) to their recommended concentrations in the Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS, with each wash lasting 10 minutes, to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in the Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for ER), and Alexa Fluor 594 (red for autophagosomes).
-
Data Presentation and Analysis
Table 1: Quantification of ER-phagy by Colocalization Analysis
| Treatment Group | Number of Cells Analyzed | Average Number of LC3 Puncta per Cell | Percentage of LC3 Puncta Colocalized with Calnexin | Pearson's Correlation Coefficient (ER and LC3) |
| Control | 50 | 5.2 ± 1.5 | 10.3% ± 2.1% | 0.15 ± 0.05 |
| Tunicamycin (2 µg/mL) | 50 | 25.8 ± 4.2 | 65.7% ± 8.9% | 0.78 ± 0.12 |
| Thapsigargin (1 µM) | 50 | 21.4 ± 3.8 | 61.2% ± 7.5% | 0.72 ± 0.10 |
| Starvation (EBSS) | 50 | 18.9 ± 3.1 | 55.4% ± 6.8% | 0.68 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
ER-phagy Signaling Pathway
ER stress, triggered by an accumulation of unfolded proteins, activates the Unfolded Protein Response (UPR). This can lead to the induction of ER-phagy, a selective form of autophagy that removes damaged portions of the ER. ER-phagy receptors, such as FAM134B, recognize and target ER fragments to the autophagosome by interacting with LC3. The autophagosome then fuses with a lysosome to form an autolysosome, where the ER components are degraded.
Caption: ER-phagy signaling pathway.
Immunofluorescence Experimental Workflow
The workflow for visualizing ER degradation via immunofluorescence involves a series of sequential steps, from cell preparation to final image analysis. Each step is critical for obtaining high-quality, reproducible results.
Caption: Immunofluorescence experimental workflow.
References
Application Notes and Protocols for Cell Viability Assays with ER Degrader 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of ER degrader 4 on cancer cell lines using two common cell viability assays: the MTT and the CellTiter-Glo® Luminescent Cell Viability Assay. The included methodologies, data presentation guidelines, and workflow diagrams are intended to guide researchers in accurately quantifying the impact of this targeted therapy on cell proliferation and survival.
Introduction to Cell Viability Assays and ER Degraders
Cell viability assays are essential tools in drug discovery and development for evaluating the effects of chemical compounds on cell populations.[1] These assays measure various cellular parameters to determine the number of living and healthy cells.[1] Two widely used methods are the MTT and CellTiter-Glo® assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. The CellTiter-Glo® Luminescent Cell Viability Assay, on the other hand, quantifies the amount of ATP present, which is a key indicator of metabolically active cells. This assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the ATP concentration.
Estrogen Receptor (ER) degraders are a class of therapeutic agents designed to target and eliminate the estrogen receptor protein. Unlike traditional therapies that block the receptor, ER degraders facilitate the degradation of the ER protein through the cell's natural protein disposal system, the ubiquitin-proteasome system. This mechanism makes them a promising approach for treating ER-positive cancers, particularly those that have developed resistance to other endocrine therapies. Evaluating the efficacy of novel compounds like this compound in reducing cancer cell viability is a critical step in their preclinical assessment.
Data Presentation
The following table summarizes representative data from a cell viability experiment using this compound on an ER-positive breast cancer cell line (e.g., MCF-7). The IC50 value, the concentration of a drug that gives half-maximal inhibitory response, is a key metric for assessing the potency of the degrader.
| Assay Type | This compound Concentration (nM) | Percent Viability (%) (Mean ± SD) | IC50 (nM) |
| MTT | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{}{15.2} |
| 1 | 85.2 ± 3.8 | ||
| 10 | 55.1 ± 5.1 | ||
| 100 | 25.8 ± 3.2 | ||
| 1000 | 10.3 ± 2.5 | ||
| 10000 | 5.1 ± 1.8 | ||
| CellTiter-Glo® | 0 (Vehicle Control) | 100 ± 3.9 | \multirow{6}{}{12.8} |
| 1 | 82.5 ± 4.2 | ||
| 10 | 51.7 ± 3.7 | ||
| 100 | 22.4 ± 2.9 | ||
| 1000 | 8.9 ± 2.1 | ||
| 10000 | 4.2 ± 1.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol details the steps for determining cell viability by measuring the metabolic activity of cells treated with this compound.
Materials:
-
ER-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Procedure for Adherent Cells:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the vehicle, e.g., DMSO, as the treated wells) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells based on the quantification of ATP.
Materials:
-
ER-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell viability assays.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by ER Degrader 4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The estrogen receptor (ER) is a key driver in the proliferation of ER-positive (ER+) breast cancer.[1][2] Targeted degradation of ER represents a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[2][3][4] ER degraders are novel therapeutic agents that induce the degradation of the ER protein, thereby inhibiting ER-driven cancer cell growth. One class of these molecules, Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides a detailed protocol for analyzing the cell cycle effects of a novel investigational ER degrader, "ER degrader 4," using flow cytometry.
Deregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population by measuring the DNA content of individual cells. This is typically achieved by staining cells with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By analyzing the changes in cell cycle distribution after treatment with this compound, researchers can elucidate its mechanism of action and its potential as an anti-cancer agent.
Principle of the Method
This protocol outlines the use of flow cytometry with propidium iodide (PI) staining to assess the in vitro effects of this compound on the cell cycle of ER+ breast cancer cells. Cells are treated with varying concentrations of this compound for a defined period. Following treatment, cells are harvested, fixed with ethanol to permeabilize the cell membranes, and treated with RNase to eliminate RNA, which can also be stained by PI. The cells are then stained with PI, and the DNA content is analyzed by flow cytometry. An increase in the percentage of cells in a specific phase of the cell cycle (e.g., G0/G1) following treatment with this compound would indicate cell cycle arrest at that phase.
Materials and Reagents
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Vortex mixer
-
Flow cytometer equipped with a 488 nm laser
-
Hemocytometer or automated cell counter
Experimental Protocols
Cell Culture and Treatment
-
Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in 70% ethanol at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully decant the ethanol.
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or FL3).
-
Use a linear scale for the PI signal.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates.
Data Presentation
The quantitative data from the cell cycle analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 2.1 | 25.3 ± 1.5 | 9.5 ± 0.8 |
| This compound (10 nM) | 72.8 ± 2.5 | 18.1 ± 1.2 | 9.1 ± 0.7 |
| This compound (100 nM) | 85.1 ± 3.0 | 8.7 ± 0.9 | 6.2 ± 0.5 |
| This compound (1 µM) | 92.5 ± 1.8 | 3.2 ± 0.4 | 4.3 ± 0.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
References
- 1. Regulation of hormonal therapy resistance by cell cycle machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ER Degrader 4 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of ER degrader 4 and avoid the hook effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of this compound?
The hook effect, in the context of bifunctional degraders like this compound, describes a phenomenon where the efficiency of protein degradation decreases at high concentrations of the degrader. This results in a bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal intermediate concentration, while lower and higher concentrations lead to reduced degradation. This paradoxical effect can lead to misinterpretation of experimental results if not properly characterized.
Q2: What is the underlying mechanism of the hook effect for this compound?
The hook effect is primarily caused by the formation of non-productive binary complexes at high concentrations of this compound. This compound is a bifunctional molecule designed to simultaneously bind to the estrogen receptor (ER) and an E3 ubiquitin ligase, forming a productive ternary complex that leads to the ubiquitination and subsequent degradation of the ER. However, at excessive concentrations, this compound is more likely to form separate binary complexes with either the ER or the E3 ligase, which are unable to facilitate degradation.
Q3: How can I determine if my experiment is affected by the hook effect?
The most direct way to determine if you are observing a hook effect is to perform a wide-range dose-response experiment. Instead of a narrow concentration range around the expected efficacy, test this compound across a broad spectrum of concentrations, for instance, from low picomolar to high micromolar ranges. If you observe a decrease in ER degradation at the highest concentrations, it is indicative of the hook effect.
Troubleshooting Guide
Issue: Decreased ER degradation at high concentrations of this compound.
This is a classic sign of the hook effect. The following steps will guide you through confirming and mitigating this issue.
Step 1: Perform a Broad Dose-Response Analysis
To accurately determine the optimal concentration and identify the hook effect, it is crucial to perform a dose-response analysis over a wide range of concentrations.
Experimental Protocol: Dose-Response Analysis of ER Degradation by Western Blot
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Plot the normalized ERα levels against the logarithm of the this compound concentration to generate a dose-response curve.
Data Interpretation:
The resulting curve will allow you to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). A hook effect is present if the curve shows a decline in degradation at concentrations above the Dmax.
Table 1: Example Dose-Response Data for this compound
| Concentration (nM) | % ER Degradation |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% (Dmax) |
| 1000 | 75% |
| 10000 | 40% |
Step 2: Assess Ternary Complex Formation
The formation of a productive ternary complex (ER - this compound - E3 ligase) is essential for degradation. The hook effect arises from an imbalance in the formation of this complex. Techniques like co-immunoprecipitation (Co-IP) can be used to assess the formation of the ternary complex at different concentrations of this compound.
Experimental Protocol: Co-Immunoprecipitation of ER and E3 Ligase
-
Cell Treatment and Lysis: Treat cells with the vehicle, the optimal concentration of this compound (determined from the dose-response curve), and a high concentration that induces the hook effect. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., Cereblon or VHL) or ERα overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blotting: Analyze the eluted samples by Western blot for the presence of ERα and the E3 ligase.
Data Interpretation:
An increase in the co-immunoprecipitated protein at the optimal concentration compared to the vehicle and the high concentration would suggest that the hook effect is due to impaired ternary complex formation at high concentrations.
Visual Guides
Signaling Pathway of ER Degradation
Caption: Mechanism of action for this compound.
The Hook Effect Mechanism
Technical Support Center: ER Degrader Stability and Degradation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals working with ER degraders. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of these compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my ER degrader showing reduced or inconsistent activity in my cell-based assays?
A1: Reduced or inconsistent activity of an ER degrader can stem from several factors related to its stability and degradation in cell culture. The compound may be chemically unstable under standard culture conditions (37°C, pH 7.2-7.4), leading to its breakdown over the course of the experiment. Additionally, components of the cell culture media, particularly serum, contain enzymes that can metabolize the degrader.[1][2] It is also possible that the compound is binding to serum proteins or adsorbing to the plastic of the culture plates, reducing its effective concentration.[3]
Q2: What are the common causes of ER degrader instability in cell culture media?
A2: Several factors can contribute to the instability of ER degraders in cell culture media:
-
Enzymatic Degradation: Serum supplements like Fetal Bovine Serum (FBS) contain various enzymes, such as esterases and proteases, that can metabolize small molecules.[1]
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible functional groups within the ER degrader's structure.
-
Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by components in the media and exposure to air.
-
Binding to Media Components: ER degraders can bind to proteins like albumin present in serum, which can affect their availability and apparent stability.[3]
-
Adsorption to Plasticware: Lipophilic compounds have a tendency to adsorb to the surface of plastic cell culture plates and pipette tips, leading to a decrease in the actual concentration in the media.
Q3: How can I assess the stability of my ER degrader in cell culture media?
A3: The most direct way to assess the stability of your ER degrader is by performing a time-course experiment. This involves incubating the compound in your complete cell culture medium (both with and without cells) at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of the parent compound in these samples is then quantified using a sensitive analytical method like LC-MS/MS.
Q4: What is the "hook effect" and how does it relate to PROTAC ER degraders?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs, where at very high concentrations, the degradation of the target protein is paradoxically reduced. This occurs because the PROTAC molecules saturate both the target protein (ERα) and the E3 ligase separately, preventing the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) that is necessary for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to determine if a hook effect is occurring.
Troubleshooting Guides
Issue 1: Inconsistent or No ER Degradation
| Possible Cause | Suggested Solution |
| Cell Line Variability | Confirm the expression levels of ERα and the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line using Western blotting or qPCR. Consider testing a panel of cell lines to find a responsive model. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for maximal degradation (DC50) and to identify a potential "hook effect" for PROTACs. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal ERα degradation. |
| Compound Instability/Degradation | Assess the stability of your ER degrader in the cell culture medium over the time course of your experiment using LC-MS/MS. If the compound is unstable, consider replenishing it by changing the medium at regular intervals. |
| Poor Compound Solubility | Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in the media. Prepare fresh solutions for each experiment and visually inspect for precipitation. |
| Serum Interference | Components in fetal bovine serum (FBS) can vary between batches and may interfere with the activity of the ER degrader. Test different batches of FBS or consider using serum-free or serum-reduced media if your cell line allows. |
| Compromised Proteasome Activity | ER degradation is dependent on the proteasome. Ensure that the proteasomal activity in your cells is not compromised. You can include a positive control for proteasome-mediated degradation. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or fill them with sterile media or PBS to minimize this effect. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the ER degrader to each well. For potent compounds, small variations in volume can lead to large differences in concentration. |
| Compound Adsorption to Plastics | Use low-protein-binding plates and pipette tips to minimize the loss of compound due to adsorption. |
| Improper Mixing | Ensure the compound is thoroughly mixed with the media before adding it to the cells. Inadequate mixing can lead to concentration gradients within the well. |
Quantitative Data Summary
Specific quantitative stability data for many ER degraders in cell culture media is not always publicly available and can be highly dependent on the specific experimental conditions. Below are tables summarizing available data and providing a template for researchers to document their own stability findings.
Table 1: Reported In Vitro Degradation Activity of Select ER Degraders
| Compound | Cell Line | DC50 (Degradation) | Assay Conditions |
| ARV-471 (Vepdegestrant) | ER-positive breast cancer cell lines | ~2 nM | Not specified |
| GDC-0927 | MCF-7 | 0.1 nM (IC50 for degradation) | Not specified |
Table 2: Template for ER Degrader Stability in Cell Culture Media (e.g., DMEM with 10% FBS at 37°C)
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 |
| 2 | |
| 4 | |
| 8 | |
| 24 | |
| 48 | |
| 72 |
Experimental Protocols
Protocol: Assessing ER Degrader Stability in Cell Culture Media via LC-MS/MS
This protocol provides a general framework for determining the chemical stability of an ER degrader in a cell culture medium.
1. Materials:
-
ER degrader of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well deep-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (a structurally similar and stable compound)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the ER degrader in an appropriate solvent (e.g., DMSO).
-
Spiking the Media: Dilute the stock solution into the pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.
-
Time-Course Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Quenching and Protein Precipitation: To stop any further degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile containing the internal standard to the media sample. For example, to 100 µL of media, add 300 µL of ACN with IS.
-
Centrifugation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent ER degrader and the internal standard.
-
Data Analysis: Calculate the peak area ratio of the ER degrader to the internal standard for each time point. The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing ER degrader stability in cell culture media.
Caption: Metabolic degradation pathway of Fulvestrant.
References
Technical Support Center: Mechanisms of Resistance to ER Degraders in Breast Cancer
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance to estrogen receptor (ER) degraders in breast cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My breast cancer cells are showing decreased sensitivity to an ER degrader. What are the most likely mechanisms of resistance?
A1: Resistance to ER degraders is a complex issue involving several potential mechanisms. The most common can be categorized as follows:
-
On-Target Alterations : The most frequent cause is the acquisition of mutations in the estrogen receptor gene (ESR1).[1][2] These mutations can lead to a constitutively active ER protein that no longer depends on estrogen for its function, potentially reducing the efficacy of some degraders.[1][2][3]
-
Bypass Pathway Activation : Cancer cells can compensate for the loss of ER signaling by upregulating parallel growth factor receptor pathways. The most common of these are the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which can promote cell survival and proliferation independently of the ER pathway.
-
Alterations in the Ubiquitin-Proteasome System (UPS) : Since many ER degraders, especially PROTACs (Proteolysis Targeting Chimeras), rely on the cell's own machinery for degradation, alterations in UPS components can lead to resistance. This can include mutations or downregulation of the specific E3 ligase recruited by the degrader (e.g., Cereblon or VHL).
-
Drug Efflux and Metabolism : Increased activity of multidrug resistance (MDR) pumps, such as P-glycoprotein (MDR1), can actively transport the degrader out of the cell, reducing its intracellular concentration and effectiveness.
-
Cell Cycle Dysregulation : Overexpression of key cell cycle proteins, such as Cyclin D1 or Cyclin E2, can allow cancer cells to bypass the anti-proliferative effects of ER degradation and continue progressing through the cell cycle.
Q2: How do ESR1 mutations contribute to resistance against ER degraders?
A2: ESR1 mutations, typically found in the ligand-binding domain (LBD), can induce a conformational change in the ER protein. This change can stabilize the active conformation of the receptor, leading to ligand-independent signaling. While next-generation degraders are often designed to be effective against common ESR1 mutations, novel mutations can still emerge that may interfere with drug binding or the ubiquitination process required for degradation. The prevalence of ESR1 mutations is low in primary tumors but increases significantly in metastatic, endocrine-therapy-resistant cancers.
Q3: How does a PROTAC ER degrader work, and how does this influence potential resistance mechanisms?
A3: PROTACs are bifunctional molecules designed to bring a target protein (ERα) into close proximity with an E3 ubiquitin ligase. This proximity facilitates the tagging of ERα with ubiquitin, marking it for destruction by the proteasome. This mechanism is distinct from traditional selective estrogen receptor degraders (SERDs) like fulvestrant. Therefore, resistance to a PROTAC ER degrader can uniquely involve alterations in the specific E3 ligase it recruits or other components of the ubiquitin-proteasome pathway, in addition to more traditional resistance mechanisms like ESR1 mutations and bypass signaling.
Troubleshooting Guides
This section provides step-by-step approaches to address specific experimental problems.
Problem 1: Decreased sensitivity to an ER degrader in a previously sensitive cell line.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Workflow:
| Step | Action | Expected Outcome / Interpretation |
| 1. Confirm Resistance | Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) and compare the IC50 value of the resistant cell line to the parental, sensitive cell line. | A significant rightward shift in the dose-response curve and a higher IC50 value confirms resistance. |
| 2. Assess ERα Degradation | Perform a Western blot to assess the level of ERα protein after treatment with the degrader in both parental and resistant cell lines. | No degradation in resistant cells: Suggests a mechanism preventing degradation (e.g., UPS alteration, drug efflux). Degradation is still efficient: Suggests the cells are now surviving via a bypass pathway. |
| 3. Investigate On-Target Modifications | Sequence the ESR1 gene in both parental and resistant cell lines to identify any acquired mutations. | The presence of a new mutation in the resistant line points to an on-target alteration as a cause of resistance. |
| 4. Investigate Bypass Pathways | Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-mTOR, p-ERK). | Increased baseline phosphorylation or sustained phosphorylation upon treatment in resistant cells suggests the activation of a compensatory bypass pathway. |
Problem 2: Western blot shows incomplete or no degradation of ERα protein in treated cells.
-
Possible Causes: Experimental variability, suboptimal protocol, or a specific resistance mechanism.
-
Troubleshooting Workflow:
| Step | Action | Expected Outcome / Interpretation |
| 1. Verify Protocol | Confirm the concentration and stability of the degrader. Ensure complete dissolution in the solvent (e.g., DMSO). Conduct a time-course and dose-response experiment to find the optimal conditions for degradation. | Identifies if the issue is related to experimental setup rather than biological resistance. |
| 2. Check Proteasome Function | Co-treat cells with the ER degrader and a proteasome inhibitor (e.g., MG132). | If the degrader-induced loss of ERα is rescued by the proteasome inhibitor, it confirms the degradation is proteasome-dependent. If there's still no degradation, the issue lies upstream. |
| 3. Assess Drug Efflux | Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to compare efflux activity between sensitive and resistant cells. Consider co-treatment with an MDR1 inhibitor (e.g., tariquidar). | Higher fluorescence retention in sensitive cells suggests increased efflux in resistant cells. Re-sensitization to the degrader upon MDR1 inhibition confirms this mechanism. |
| 4. Verify E3 Ligase Expression (for PROTACs) | Use Western blotting or qPCR to confirm the expression levels of the E3 ligase (e.g., Cereblon, VHL) recruited by the specific PROTAC being used. | Reduced or absent expression of the necessary E3 ligase in the resistant cell line would explain the lack of degradation. |
Quantitative Data Summary
Table 1: Example IC50 Values for ER Degraders in Sensitive vs. Resistant Breast Cancer Cell Lines.
| Compound | Cell Line | Resistance Status | IC50 (nM) | Fold Resistance |
| Fulvestrant | MCF-7 | Parental (Sensitive) | 1.2 | - |
| Compound 30 | MCF-7 | Parental (Sensitive) | 0.2 | - |
| ERE-PROTAC | MCF-7 | Parental (Sensitive) | 6106 | - |
| Fulvestrant | T-47D | Fulvestrant-Resistant | >1000 | >500x |
| Tamoxifen | MCF-7 | Tamoxifen-Resistant | >5000 | >100x |
Note: Data is compiled for illustrative purposes from multiple sources and experimental contexts.
Table 2: Frequency of ESR1 Mutations in ER+ Breast Cancer.
| Clinical Setting | Frequency of ESR1 Mutations | Reference |
| Primary Tumor | ~1% | |
| Metastatic, Endocrine Therapy-Resistant | 10% - 50% | |
| Post-Aromatase Inhibitor Therapy | 15% - 40% |
Visualizations: Diagrams of Workflows and Pathways
Caption: A generalized workflow for investigating mechanisms of resistance to ER degraders.
Caption: Mechanism of action for a PROTAC-based Estrogen Receptor (ER) degrader.
Caption: Key bypass signaling pathways activated in ER degrader resistance.
Detailed Experimental Protocols
Protocol 1: Western Blot for ERα Degradation and Bypass Pathway Activation
-
Objective: To assess the levels of total ERα protein and the phosphorylation status of key signaling proteins (p-AKT, p-ERK) in response to treatment with an ER degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate parental and resistant breast cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with the ER degrader at various concentrations or for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against ERα, p-AKT (Ser473), total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the signal of the protein of interest to the loading control.
-
Protocol 2: Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ER degrader.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the ER degrader in cell culture media. Remove the old media from the plate and add the media containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a defined period (e.g., 3-5 days), consistent with the cell line's doubling time.
-
Viability Assessment: Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer’s instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control cells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To confirm the formation of the ternary complex (ERα-PROTAC-E3 ligase) in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture ERα-positive cells (e.g., MCF-7) to 70-80% confluency. To prevent the degradation of the complex, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat the cells with the PROTAC ER degrader or a vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing Lysate: Quantify protein concentration. To reduce non-specific binding, incubate 1 mg of total protein with Protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: To the pre-cleared lysate, add 2-5 µg of an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). As a negative control, use an equivalent amount of a non-specific IgG. Incubate on a rotator overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluted samples by Western blot, probing for ERα and the E3 ligase. An input control (a small fraction of the initial lysate) should be run in parallel. A band for ERα in the sample immunoprecipitated with the E3 ligase antibody (only in the PROTAC-treated sample) confirms the formation of the ternary complex.
-
References
Technical Support Center: Improving the In Vivo Efficacy and Pharmacokinetics of ER Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Estrogen Receptor (ER) degraders. The focus is on improving efficacy and understanding pharmacokinetic profiles.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are working with a compound labeled "ER degrader 4" and our results are inconsistent with published data. What could be the issue?
A1: A critical first step is to identify the specific molecule you are using. The designation "this compound" has been used for several distinct chemical entities in publications and commercial listings. For example, it may refer to "PROTAC ERα Degrader-4 (Compound ZD12)" or "this compound (Compound 22h)".[1][2] These compounds have different structures and, consequently, different biological activities and pharmacokinetic properties. Always verify the CAS number or specific compound name (e.g., ZD12) with your supplier and cross-reference it with the relevant literature.
Q2: What is the general mechanism of action for a PROTAC ER degrader?
A2: A Proteolysis-Targeting Chimera (PROTAC) ER degrader is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[3] It works by forming a ternary complex, simultaneously binding to the target protein (ERα) and an E3 ubiquitin ligase (like Cereblon or von Hippel-Lindau).[4][5] This proximity triggers the E3 ligase to tag the ERα protein with ubiquitin. The ubiquitinated ERα is then recognized and destroyed by the proteasome. The PROTAC molecule is then released to repeat the cycle, acting catalytically.
Q3: We are observing poor in vivo efficacy despite good in vitro degradation. What are the potential causes?
A3: Poor in vivo efficacy can stem from several factors, primarily related to pharmacokinetics and bioavailability. Key areas to investigate include:
-
Poor Oral Bioavailability: The compound may not be well absorbed when administered orally.
-
Rapid Metabolism/Clearance: The degrader might be quickly metabolized in the liver or cleared from circulation, preventing it from reaching the tumor at sufficient concentrations.
-
Suboptimal Formulation: The vehicle used for administration may not be suitable, leading to poor solubility or precipitation of the compound upon injection.
-
Instability: The compound may be unstable in a physiological environment.
Q4: How can we confirm target engagement and degradation in vivo?
A4: To confirm that your ER degrader is reaching the tumor and degrading the target, you should perform pharmacodynamic (PD) studies. This typically involves:
-
Tumor Tissue Analysis: Collect tumor samples at various time points after dosing and perform Western blotting or immunohistochemistry (IHC) to measure ERα protein levels.
-
Biomarker Analysis: Analyze downstream markers of ER signaling, such as Progesterone Receptor (PR) and Ki67, in tumor tissue.
-
Imaging Techniques: Non-invasive imaging techniques like 18F-fluoroestradiol positron emission tomography (FES-PET) can be used to assess ER target engagement in real-time.
Section 2: Troubleshooting In Vivo Experiments
This guide addresses specific issues that may arise during your in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| High mortality or significant body weight loss in animal models. | Compound Toxicity: The degrader may have off-target effects or on-target toxicity in vital tissues. | • Conduct a maximum tolerated dose (MTD) study with a dose-escalation design.• Monitor animal health daily (body weight, behavior, physical appearance).• Perform histopathology on major organs to identify signs of toxicity. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | • Run a vehicle-only control group.• Test alternative, well-tolerated vehicles (e.g., 0.5% methylcellulose, PEG400/Tween 80 solutions). | |
| Inconsistent tumor growth inhibition (TGI). | Dosing/Formulation Issues: Inconsistent dosing volume, improper formulation, or precipitation of the compound can lead to variable exposure. | • Ensure the compound is fully solubilized in the vehicle before each dose.• Use precise dosing techniques (e.g., calibrated oral gavage needles).• Prepare fresh formulations regularly. |
| Animal Variability: Biological differences between animals can lead to varied responses. | • Increase the number of animals per group to improve statistical power.• Ensure tumors are of a consistent size at the start of the study. | |
| Lack of correlation between in vitro potency and in vivo efficacy. | Poor Pharmacokinetics (PK): The compound may have a short half-life, high clearance, or low bioavailability, resulting in insufficient tumor exposure. | • Conduct a full PK study to determine parameters like T1/2, Cmax, and AUC.• Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers. |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to ER-targeted therapy. | • Characterize the genomic profile of your xenograft model, including ESR1 mutation status.• Test the degrader in different models, including those known to be sensitive or resistant to other endocrine therapies. |
Section 3: Quantitative Data Summary
The following tables summarize in vitro and in vivo data for compounds referred to as "this compound". It is crucial to reference the specific compound identifier for accurate comparison.
Table 1: In Vitro Activity of ER Degraders
| Compound Name/Identifier | Assay | Cell Line | IC50 / DC50 | Reference |
| PROTAC ERα Degrader-4 (ZD12) | Cell Proliferation | MCF-7 | 0.05 µM | |
| This compound (22h) | Cell Proliferation | MCF-7 | 0.20 µM | |
| PROTAC ER Degrader-4 (VHL-based) | ER Degradation | MCF-7 | 0.3 nM | |
| PROTAC ER Degrader-4 (VHL-based) | ER Binding | N/A | 0.8 nM |
Table 2: In Vivo Pharmacokinetics of PROTAC ERα Degrader-4 (ZD12)
| Route of Administration | Dose (mg/kg) | Half-life (T1/2) | Clearance (CL) | Animal Model | Reference |
| Intravenous (i.v.) | 5 | 4.61 h | 64.4 mL/min/kg | BALB/c female mice |
Table 3: In Vivo Efficacy of ER Degraders
| Compound Name/Identifier | Dose and Schedule | Animal Model | Outcome | Reference |
| PROTAC ERα Degrader-4 (ZD12) | 5 µM/kg, i.p., every 2 days | LCC2 orthotopic xenograft | Potent antitumor activity and ERα degradation in tumor tissues. | |
| This compound (22h) | 30 mg/kg, oral gavage | MCF-7 xenograft | Significantly inhibited tumor growth with no significant body weight loss. Reduced Ki67, ER, and PR protein levels in tumors. |
Section 4: Experimental Protocols
Protocol 1: Western Blot for In Vivo ERα Degradation
-
Tumor Homogenization: Excise tumors from treated and control animals at predetermined time points. Snap-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a validated primary antibody specific for ERα.
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control like GAPDH or β-actin to normalize the data for comparison.
Protocol 2: Mouse Xenograft Model for Efficacy Studies
-
Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) under standard conditions.
-
Tumor Implantation: Implant cancer cells, typically mixed with Matrigel, subcutaneously or orthotopically into the mammary fat pad of immunocompromised female mice (e.g., nude or NSG).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Randomization and Dosing: Randomize animals into treatment and control groups. Prepare the ER degrader in a suitable vehicle and administer it according to the planned schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
Efficacy Assessment: Monitor tumor volume and animal body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, collect tumors for biomarker analysis as described in Protocol 1.
Section 5: Visual Diagrams
Caption: Mechanism of action for a PROTAC ER degrader.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
Technical Support Center: Overcoming ER Degrader Solubility Problems
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with Estrogen Receptor (ER) degraders in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ER degrader precipitates out of solution when I dilute my DMSO stock in aqueous media for cell-based assays. What is causing this and how can I prevent it?
A1: This is a common issue arising from the hydrophobic nature of many ER degraders, especially Proteolysis Targeting Chimeras (PROTACs). The abrupt shift from a high-concentration organic solvent like DMSO to an aqueous environment causes the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effects on cell physiology.[1][2]
-
Employ Co-solvents: For particularly challenging compounds, using a co-solvent system can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.[2]
-
Gentle Heating and Sonication: Aiding the dissolution process by gentle warming (e.g., 37°C for 5-10 minutes) and brief sonication (5-15 minutes) can help break down small precipitates and ensure the compound is fully dissolved in the stock solution before further dilution.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the final aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Consider Advanced Formulations: For persistent solubility issues, advanced formulation strategies such as creating amorphous solid dispersions (ASDs) or nanoformulations can be explored.[3] ASDs involve dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.
Q2: I am observing inconsistent ER degradation in my Western blots. Could this be related to solubility?
A2: Yes, inconsistent ER degradation is a frequent consequence of poor compound solubility. If the degrader is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended, leading to unreliable results.
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any visible precipitate.
-
Re-evaluate Solubilization Protocol: Revisit your dissolution method. Ensure your stock solution is fully dissolved before making working dilutions. You may need to incorporate the techniques mentioned in Q1.
-
Dose-Response and Time-Course Experiments: Perform a wide dose-response curve (e.g., picomolar to high micromolar) and a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal concentration and incubation time for maximal degradation. This can also help identify a potential "hook effect," where very high concentrations of a PROTAC can impair its degradation efficiency.
-
Proteasome Inhibitor Control: To confirm that the observed degradation is proteasome-dependent, co-treat cells with your ER degrader and a proteasome inhibitor (e.g., MG132). A blockage or significant reduction in ER degradation in the presence of the inhibitor confirms the mechanism of action.
Q3: My cell viability assay results are highly variable when using an ER degrader. What are the potential causes?
A3: Inconsistent cell viability results can stem from several factors, with compound solubility being a primary suspect. Uneven compound distribution due to precipitation will lead to variable effects on cell survival across different wells.
Troubleshooting Steps:
-
Confirm Compound Solubility in Media: Before conducting the assay, test the solubility of your ER degrader in the specific cell culture medium you are using, including any supplements like fetal bovine serum (FBS), as components in the serum can sometimes interact with the compound.
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of the plate, as variations in cell number can lead to inconsistent results.
-
Minimize Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can alter the compound concentration. To mitigate this, either avoid using the outermost wells or fill them with sterile media or PBS.
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control group to assess the baseline toxicity of the solvent and formulation components.
Data Presentation: Solubility of ER Degraders
The following table summarizes solubility data for representative ER degraders. Please note that specific solubility can vary based on the experimental conditions.
| Compound/Degrader Type | Solvent | Solubility | Source |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) | |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) | |
| Fulvestrant | Aqueous Media | Low aqueous solubility |
Experimental Protocols
Protocol for Co-solvent Formulation
This protocol is adapted for compounds with poor aqueous solubility.
-
Prepare a high-concentration stock solution of the ER degrader (e.g., 10-20 mM) in 100% DMSO.
-
For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure thorough mixing.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until a clear solution is formed.
-
Slowly add 450 µL of your aqueous buffer (e.g., PBS or cell culture medium) to the mixture while vortexing to achieve the final volume of 1 mL. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Further dilutions into the final assay medium should be performed cautiously, with visual inspection for any precipitation.
Western Blotting Protocol for ER Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of the ER degrader or vehicle control for the determined duration.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer and Immunoblotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for ERα overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the ER degrader in cell culture media. Add 100 µL of the media containing the different concentrations of the degrader or vehicle control to the wells. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization and Measurement: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: ER signaling pathway and mechanism of PROTAC-induced degradation.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A typical experimental workflow for using ER degraders in assays.
References
Technical Support Center: Endoplasmic Reticulum (ER) Degradation Western Blot Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing western blot assays to study ER-associated degradation (ERAD).
Frequently Asked Questions (FAQs)
Q1: What is the ERAD pathway and why is western blotting a key technique to study it?
The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a cellular quality control system that identifies and eliminates misfolded or unassembled proteins from the ER.[1] This process involves recognition of the substrate, retro-translocation to the cytosol, ubiquitination, and finally, degradation by the proteasome.[2] Western blotting is a crucial technique for studying ERAD as it allows for the direct visualization and quantification of the degradation of a specific protein of interest over time.[3] By treating cells with inhibitors of protein synthesis or the proteasome, researchers can monitor the disappearance or accumulation of the target protein, respectively, providing insights into its stability and the kinetics of its degradation.
Q2: How do I choose the right loading control for my ER degradation experiment?
Selecting an appropriate loading control is critical for accurate quantification of protein degradation.[4] The ideal loading control should have a stable expression level across all experimental conditions. For whole-cell lysates, common housekeeping proteins are often used. However, it is important to validate that their expression is not affected by ER stress or the specific treatments used in your experiment. For studies involving subcellular fractionation to enrich for ER proteins, specific organelle markers should be used.
| Compartment | Loading Control | Approx. Molecular Weight (kDa) | Considerations |
| Whole Cell | β-Actin | 42 | Expression may be altered by changes in cell growth conditions.[5] |
| GAPDH | 37 | Expression can be affected by hypoxia and certain metabolic conditions. | |
| α/β-Tubulin | 50-55 | Expression can be influenced by drugs that affect the cytoskeleton. | |
| Endoplasmic Reticulum | Calnexin | 90 | An integral ER membrane chaperone protein. |
| Calreticulin | 46 | A soluble ER luminal chaperone protein. | |
| PDI (Protein Disulfide Isomerase) | 57 | An ER luminal protein involved in disulfide bond formation. | |
| Nucleus | Lamin B1 | 66 | Not suitable for samples without a nuclear envelope. |
| PCNA | 36 | Associated with DNA replication and repair. | |
| Mitochondria | VDAC1/Porin | 31 | A channel-forming protein in the outer mitochondrial membrane. |
Q3: How can I confirm that the degradation of my protein of interest is proteasome-dependent?
To confirm that your protein is degraded via the proteasome, you can treat your cells with a proteasome inhibitor. If the degradation is proteasome-dependent, you should observe an accumulation of the ubiquitinated form of your protein and a rescue from degradation. This is often visualized as a high-molecular-weight smear or distinct bands above your protein of interest on the western blot. A common experiment is to co-treat cells with a protein synthesis inhibitor (like cycloheximide) and a proteasome inhibitor (like MG132).
Troubleshooting Guides
This section addresses common pitfalls encountered during ER degradation western blot assays and provides solutions to overcome them.
Problem 1: High Background
High background can obscure the signal of your target protein, making quantification unreliable.
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; 5% non-fat dry milk or BSA in TBST are common choices. Some antibodies may perform better with a specific blocking agent. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
Problem 2: Weak or No Signal
A faint or absent signal for your protein of interest can be due to several factors.
Possible Causes & Solutions
| Cause | Solution |
| Low Protein Abundance | Increase the amount of protein loaded per lane (e.g., 30-50 µg). If the protein is of very low abundance, consider enriching your sample through immunoprecipitation (IP) prior to western blotting. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage/current) based on the molecular weight of your protein. For high molecular weight proteins, a longer transfer time or the addition of SDS to the transfer buffer may be necessary. |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Perform a titration to find the optimal dilution. Increase the incubation time, for example, overnight at 4°C. |
| Protein Degradation During Sample Prep | Always work on ice and add a protease inhibitor cocktail to your lysis buffer. Use fresh samples whenever possible. |
| Inactive Antibody or Detection Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Use fresh detection reagents. |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
Possible Causes & Solutions
| Cause | Solution |
| Primary Antibody Cross-reactivity | Use a more specific antibody, if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Include a positive and negative control (e.g., lysate from cells with known expression or knockout/knockdown of the target protein). |
| Protein Degradation | The appearance of lower molecular weight bands can be due to proteolysis. Ensure protease inhibitors are included in your lysis buffer and handle samples on ice. |
| Post-Translational Modifications (PTMs) | Glycosylation, ubiquitination, or phosphorylation can cause shifts in the apparent molecular weight of your protein. Consult literature or databases like UniProt for known PTMs of your target protein. Treatment with enzymes like PNGase F (for N-linked glycans) or phosphatases can help confirm PTMs. |
| Splice Variants | Your antibody may be detecting different isoforms of the target protein. Check databases for known splice variants. |
| Sample Overload | Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a protein by inhibiting protein synthesis and monitoring its degradation over time.
-
Cell Seeding and Treatment:
-
Seed cells to reach 70-80% confluency on the day of the experiment.
-
Treat cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
To confirm proteasome-dependent degradation, a parallel set of cells can be co-treated with a proteasome inhibitor (e.g., 10 µM MG132).
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level immediately before adding CHX.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Proceed with standard western blot protocol (SDS-PAGE, transfer, blocking, antibody incubation, and detection).
-
-
Data Analysis:
-
Quantify the band intensities for your protein of interest and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
Protocol 2: Immunoprecipitation (IP) of ER-Resident Proteins
This protocol is for enriching a specific ER-resident protein before western blot analysis, which is particularly useful for low-abundance proteins.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) containing a protease inhibitor cocktail. This helps to maintain protein-protein interactions if you are performing a co-IP. For ER membrane proteins, a buffer with a mild detergent like digitonin may be preferable.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding of proteins to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your ER protein of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated protein from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant, which contains your enriched protein.
-
-
Western Blot Analysis:
-
Analyze the eluted sample by western blotting.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations for common reagents used in ER degradation studies. Note that optimal concentrations may vary depending on the cell line and experimental conditions and should be determined empirically.
Table 1: Common ER Stress Inducers
| Inducer | Mechanism of Action | Typical Working Concentration | Typical Incubation Time |
| Tunicamycin | Inhibits N-linked glycosylation | 1-10 µg/mL | 4-24 hours |
| Thapsigargin | Inhibits SERCA pumps, depleting ER calcium | 0.1-1 µM | 4-16 hours |
| Dithiothreitol (DTT) | Reduces disulfide bonds | 1-5 mM | 1-4 hours |
| Brefeldin A | Inhibits protein transport from ER to Golgi | 1-10 µg/mL | 4-24 hours |
Table 2: Common Proteasome Inhibitors
| Inhibitor | Mechanism of Action | Typical Working Concentration | Typical Incubation Time |
| MG132 | Reversible inhibitor of the chymotrypsin-like activity of the proteasome | 1-20 µM | 4-8 hours |
| Bortezomib (Velcade) | Reversible inhibitor of the chymotrypsin-like activity of the proteasome | 10-100 nM | 6-24 hours |
| Lactacystin | Irreversible proteasome inhibitor | 5-20 µM | 4-12 hours |
Visualizations
Signaling Pathway
Caption: The ER-Associated Degradation (ERAD) Pathway.
Experimental Workflow
Caption: Western Blot Workflow for Protein Degradation Analysis.
Logical Relationships in Troubleshooting
Caption: Troubleshooting Decision Tree for Western Blot Issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Endoplasmic Reticulum Associated Protein Degradation (ERAD) in the Pathology of Diseases Related to TGFβ Signaling Pathway: Future Therapeutic Perspectives [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Recommended controls for western blot | Abcam [abcam.com]
- 5. med.upenn.edu [med.upenn.edu]
Technical Support Center: Assessing and Minimizing ER Degrader 4-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively assess and minimize cytotoxicity induced by ER degrader 4 in vitro. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active estrogen receptor (ER) degrader with anti-tumor activity.[1] As a proteolysis-targeting chimera (PROTAC), it is a heterobifunctional molecule designed to selectively eliminate the Estrogen Receptor alpha (ERα) protein.[2][3] It consists of a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase (like von Hippel-Lindau or Cereblon), and a linker connecting the two.[2][4] By bringing ERα and the E3 ligase into close proximity, this compound facilitates the ubiquitination of ERα, marking it for degradation by the cell's proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
Q2: What are the potential causes of cytotoxicity observed with this compound?
Unexpected cytotoxicity can arise from several factors:
-
On-Target Toxicity: The intended degradation of ERα can itself induce apoptosis or cell cycle arrest in ER-dependent cell lines (e.g., MCF-7), which is the desired therapeutic effect but is observed as cytotoxicity in viability assays.
-
Off-Target Toxicity: The this compound molecule could be degrading proteins other than ERα. This may occur if the ligands have an affinity for other proteins.
-
Ligand-Specific Effects: The individual small molecules that bind to ERα or the E3 ligase might have their own cytotoxic effects, independent of protein degradation.
-
Cell Line Sensitivity: The specific cell line used may be particularly sensitive to the compound due to its unique genetic makeup.
-
Compound Impurities: Impurities from the synthesis process or degradation of the compound in the cell culture media could be cytotoxic.
-
Vehicle Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells.
Q3: What is the "hook effect" and how can it affect my results?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) is impaired when the degrader is in excess, as binary complexes of PROTAC with either ERα or the E3 ligase are favored. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Concentrations Required for ER Degradation
Possible Cause & Troubleshooting Steps:
-
On-Target Toxicity:
-
Suggestion: This may be the expected outcome in ER-dependent cell lines. To confirm, use ERα knockout/knockdown cells. If the cytotoxicity is absent in these cells, the effect is likely on-target.
-
-
Off-Target Toxicity:
-
Suggestion: Test an inactive epimer control (a stereoisomer of the E3 ligase ligand that doesn't bind). If this control is not cytotoxic, it suggests the toxicity is related to E3 ligase engagement.
-
-
Ligand-Specific Toxicity:
-
Suggestion: Test the ERα-binding and E3 ligase-binding small molecules separately to see if either component is inherently toxic.
-
-
Proteasome-Dependent Cytotoxicity:
-
Suggestion: Pre-treat cells with a proteasome inhibitor (e.g., MG132). A reduction in cytotoxicity indicates the cell death is dependent on proteasomal degradation, a hallmark of PROTAC-mediated effects.
-
Issue 2: Inconsistent ERα Degradation
Possible Cause & Troubleshooting Steps:
-
Suboptimal Compound Concentration:
-
Suggestion: Perform a dose-response experiment with a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for maximal degradation (DC50) and to rule out a "hook effect".
-
-
Incorrect Incubation Time:
-
Suggestion: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to find the optimal incubation time for maximal ERα degradation.
-
-
Cell Line Variability:
-
Suggestion: Confirm the expression levels of ERα and the relevant E3 ligase in your cell line using Western blotting. Different cell lines can have varied responses.
-
-
Cell Culture Conditions:
-
Suggestion: Maintain consistent cell confluency, as high density can reduce drug availability per cell. Also, be aware that variability in serum batches can affect results.
-
-
Compound Instability or Solubility:
-
Suggestion: Ensure the compound is fully dissolved and prepare fresh solutions for each experiment to avoid degradation in the culture media.
-
Issue 3: Inconsistent Cell Viability Assay Results
Possible Cause & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Suggestion: Ensure a uniform number of cells are seeded in each well, as uneven distribution can lead to variability.
-
-
Edge Effects in Multi-well Plates:
-
Suggestion: To minimize evaporation in the outer wells of a plate, either avoid using them or fill them with sterile media or PBS.
-
-
Vehicle (e.g., DMSO) Toxicity:
-
Suggestion: Keep the final DMSO concentration low (typically <0.5%) and consistent across all treatments.
-
Data Presentation
Table 1: Hypothetical Data from Control Experiments to Determine the Source of Cytotoxicity
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | ERα Degradation (%) | Interpretation |
| This compound | MCF-7 (ERα+) | 1 | 50% | 95% | Cytotoxicity correlates with degradation, suggesting an on-target effect. |
| This compound + MG132 | MCF-7 (ERα+) | 1 | 88% | 10% | Cytotoxicity is proteasome-dependent, confirming the PROTAC mechanism. |
| This compound | ERα KO Cells | 1 | 95% | N/A | Cytotoxicity is dependent on the presence of ERα, strongly indicating an on-target effect. |
| ERα Ligand Only | MCF-7 (ERα+) | 1 | 98% | 0% | The target-binding ligand is not inherently toxic. |
| E3 Ligase Ligand Only | MCF-7 (ERα+) | 1 | 96% | 0% | The E3 ligase-binding ligand is not inherently toxic. |
| Inactive Epimer | MCF-7 (ERα+) | 1 | 97% | 5% | Lack of cytotoxicity suggests the toxicity is E3 ligase-dependent. |
Table 2: Example Dose-Response Data for this compound in MCF-7 Cells (72h Treatment)
| Concentration (nM) | % ERα Degradation (DC50) | % Cell Viability (IC50) |
| 0.1 | 15% | 98% |
| 1 | 55% | 92% |
| 10 | 90% | 75% |
| 100 | 98% | 52% |
| 1000 | 85% (Hook Effect) | 30% |
| 10000 | 60% (Hook Effect) | 15% |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This assay quantifies the amount of ERα protein remaining in cells after treatment.
-
Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Also probe for a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry to quantify the band intensity of ERα relative to the loading control. Calculate the DC50 value from the dose-response curve.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay : Add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo assay : Add the reagent directly to the wells.
-
-
Measurement:
-
For MTT : Measure the absorbance.
-
For CellTiter-Glo : Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound (a PROTAC).
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Optimizing incubation time for maximal ER degradation with ER degrader 4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of ER Degrader 4 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in determining the optimal incubation time for maximal degradation of the Estrogen Receptor (ER).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective Estrogen Receptor (ER) degrader.[1] It is a heterobifunctional molecule, often referred to as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of the ER protein.[2][3] The molecule works by simultaneously binding to the ER protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of ER with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][4] This mechanism allows for the elimination of the ER protein, which is a key driver in certain types of cancer.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: As a starting point, we recommend a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for an initial incubation time of 24 hours. However, the optimal concentration and incubation time can vary significantly depending on the cell line and experimental conditions. A time-course experiment is crucial to determine the optimal incubation period for maximal ER degradation.
Q3: Which cell lines are most suitable for studying this compound?
A3: Cell lines with endogenous expression of the Estrogen Receptor are suitable for testing this compound. Commonly used models for ER-positive breast cancer research include MCF-7 and T47D cell lines, which are known to express high levels of ERα. It is advisable to confirm ER expression levels in your chosen cell line by Western blot before starting your experiments.
Q4: How can I confirm that the observed reduction in ER protein is due to proteasomal degradation?
A4: To verify that the degradation of ER is mediated by the proteasome, you can perform a co-treatment experiment. Treat your cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132 or carfilzomib. If ER degradation is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because at high concentrations, the degrader is more likely to form binary complexes (either with ER or the E3 ligase) rather than the productive ternary complex (ER-Degrader-E3 ligase) required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide concentration range to identify the optimal concentration for maximal degradation.
Troubleshooting Guide: Optimizing Incubation Time
Problem: No or low degradation of ER observed.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal incubation time for maximal ER degradation. |
| Suboptimal Degrader Concentration | The concentration of this compound may be too low or too high (due to the hook effect). Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50). |
| Cell Line Variability | Different cell lines can have varying levels of ER and the necessary E3 ligase, affecting degradation efficiency. Confirm the expression of both ER and the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. |
| Compound Instability or Solubility | Poor solubility or degradation of this compound in the cell culture medium can lead to inconsistent results. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in the medium, and prepare fresh solutions for each experiment. |
Problem: High variability in ER degradation between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure you have a homogeneous cell suspension before seeding and use a consistent seeding density. |
| Edge Effects in Multi-Well Plates | The outer wells of a plate are more susceptible to evaporation, which can alter the compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS. |
| Inconsistent Drug Treatment | Ensure accurate and consistent pipetting of this compound into each well. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time for maximal ER degradation with this compound.
-
Cell Seeding:
-
Plate your chosen ER-positive cells (e.g., MCF-7) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (determined from a prior dose-response experiment, or use a concentration around the expected DC50).
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Follow the detailed Western Blot protocol (Protocol 2) to analyze the levels of ER protein at each time point.
-
Normalize the ER band intensity to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized ER levels against the incubation time to identify the time point with maximal degradation.
-
Protocol 2: Western Blot for ER Degradation
This protocol details the Western blot procedure to quantify ER protein levels.
-
Sample Preparation:
-
Based on the protein quantification, normalize the volume of each lysate to ensure equal protein loading (e.g., 20-30 µg of total protein per lane).
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody specific for ERα overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the band intensity of ER relative to the loading control.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for ER degradation.
References
Technical Support Center: Enhancing ER Degrader Delivery to Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of Estrogen Receptor (ER) degraders to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering ER degraders to solid tumors?
A1: The primary challenges stem from the physicochemical properties of many ER degraders, particularly those based on Proteolysis Targeting Chimeras (PROTACs), which often have a high molecular weight and poor aqueous solubility.[1][2][3] These characteristics can lead to low cell permeability, rapid clearance from the bloodstream, and suboptimal pharmacokinetic profiles.[1][2] Furthermore, physiological barriers within the tumor microenvironment, such as high interstitial fluid pressure and a dense extracellular matrix, can impede the penetration of the degrader into the tumor mass.
Q2: What are the key strategies being explored to improve ER degrader delivery?
A2: The main strategies focus on utilizing advanced drug delivery systems. These include:
-
Nanoparticle-based formulations: Encapsulating ER degraders into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, stability, and circulation time, potentially enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
-
Degrader-Antibody Conjugates (DACs): This approach involves linking the ER degrader to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This strategy aims for highly selective delivery to the tumor, minimizing off-target toxicity.
-
Peptide-mediated delivery: Short peptides that bind to receptors overexpressed on tumor cells can be conjugated to ER degraders to facilitate targeted delivery and enhance cellular uptake.
Q3: How does the Enhanced Permeability and Retention (EPR) effect contribute to tumor-specific delivery?
A3: The EPR effect is a phenomenon characteristic of many solid tumors, where the newly formed blood vessels are leaky or "hyperpermeable," and the tumor tissue has poor lymphatic drainage. This combination allows macromolecules and nanoparticles of a certain size (typically 10-200 nm) to extravasate from the bloodstream into the tumor interstitium and be retained there for an extended period, leading to passive accumulation of the drug carrier at the tumor site.
Q4: What is a Degrader-Antibody Conjugate (DAC) and how does it differ from a traditional Antibody-Drug Conjugate (ADC)?
A4: A DAC is a type of targeted therapy that consists of a monoclonal antibody, a linker, and a protein degrader payload. It is conceptually similar to an ADC, but instead of carrying a cytotoxic drug, it delivers a degrader molecule (like an ER PROTAC) to the target cancer cell. Upon internalization, the degrader is released and induces the degradation of the target protein (ER) via the cell's own ubiquitin-proteasome system. This offers a catalytic mode of action and has the potential to overcome resistance mechanisms associated with traditional inhibitors.
Troubleshooting Guides
Nanoparticle-Based Delivery Systems
Problem 1: Low tumor accumulation of my nanoparticle-encapsulated ER degrader in vivo.
| Possible Cause | Troubleshooting Steps |
| Inappropriate nanoparticle size or surface charge. | 1. Characterize Nanoparticles: Use Dynamic Light Scattering (DLS) and Zeta Potential analysis to confirm the size and surface charge of your nanoparticles. For passive targeting via the EPR effect, a size range of 10-200 nm is generally considered optimal. 2. Optimize Formulation: Systematically vary the nanoparticle size and surface charge in your formulation. Neutral or slightly negatively charged nanoparticles often exhibit longer circulation times and reduced uptake by the reticuloendothelial system (RES), which can lead to improved tumor accumulation. |
| Poor in vivo stability leading to premature drug release. | 1. Assess Stability: Evaluate the stability of your nanoparticles in plasma or serum in vitro. Monitor for aggregation or premature release of the encapsulated degrader over time. 2. Formulation Optimization: Incorporate stabilizing agents like PEGylated lipids into your formulation to create a "stealth" coating that reduces opsonization and RES uptake, thereby prolonging circulation and enhancing stability. The density of the PEG coating can be optimized to balance stability and cellular uptake. |
| Inefficient extravasation into the tumor. | 1. Enhance the EPR Effect: Consider co-administration of agents that can modulate the tumor microenvironment to improve vascular permeability, such as agents that normalize the tumor vasculature. 2. Active Targeting: Functionalize the nanoparticle surface with targeting ligands (e.g., peptides, antibodies) that bind to receptors overexpressed on tumor cells to promote active uptake. |
Problem 2: High accumulation of nanoparticles in the liver and spleen.
| Possible Cause | Troubleshooting Steps |
| Rapid clearance by the Reticuloendothelial System (RES). | 1. PEGylation: Ensure your nanoparticles have an adequate density of polyethylene glycol (PEG) on their surface. PEGylation creates a hydrophilic shield that reduces recognition and uptake by macrophages in the liver and spleen. 2. Optimize Surface Charge: Highly charged nanoparticles (either positive or negative) are more prone to RES clearance. Aim for a near-neutral surface charge to minimize this effect. |
| Nanoparticle aggregation in the bloodstream. | 1. Re-evaluate Formulation: Assess the colloidal stability of your nanoparticles in physiological buffers and serum. 2. Improve Steric Stabilization: Increase the density or length of the PEG chains on the nanoparticle surface to provide better steric hindrance against aggregation. |
Degrader-Antibody Conjugates (DACs)
Problem 3: Off-target toxicity observed in vivo with my DAC.
| Possible Cause | Troubleshooting Steps |
| Premature cleavage of the linker in circulation. | 1. Linker Stability Assay: Perform in vitro plasma stability assays to assess the rate of linker cleavage and premature payload release. 2. Linker Design Optimization: If using a cleavable linker, consider redesigning it to be more stable in the bloodstream. This could involve using linkers that are sensitive to specific conditions within the tumor microenvironment (e.g., low pH, high glutathione concentrations, or specific enzymes). Alternatively, explore the use of non-cleavable linkers, which release the payload only after internalization and degradation of the antibody. |
| "On-target, off-tumor" toxicity. | 1. Target Antigen Expression Profile: Thoroughly evaluate the expression of the target antigen in healthy tissues. If the target is expressed at significant levels on normal cells, it can lead to toxicity. 2. Antibody Engineering: Consider engineering the antibody to have a lower affinity for the target antigen. This can sometimes reduce binding to normal cells with lower antigen expression while still allowing for effective targeting of tumor cells with high antigen expression. |
Problem 4: My DAC shows low efficacy in vivo despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Poor tumor penetration. | 1. Smaller Targeting Moieties: For dense solid tumors, consider using smaller targeting formats like single-domain antibodies or peptides, which may exhibit better tissue penetration. 2. Dose Optimization: Co-administration of the DAC with an unconjugated antibody can sometimes improve the distribution of the DAC deeper into the tumor by saturating the perivascular tumor cells first. |
| Inefficient internalization or payload release. | 1. Internalization Assay: Confirm that your DAC is efficiently internalized by the target cells upon binding to the surface antigen. 2. Linker-Payload Optimization: Ensure that the linker is being cleaved efficiently within the target cell to release the active degrader. The choice of linker should be compatible with the intracellular environment of the target cell. |
Quantitative Data on Tumor Delivery
The following tables summarize representative biodistribution data for different nanoparticle and antibody-based delivery systems from preclinical studies. Note that direct comparisons should be made with caution due to variations in animal models, tumor types, and experimental conditions.
Table 1: Biodistribution of Nanoparticle Systems in Tumor-Bearing Mice
| Nanoparticle Type | Size (nm) | Tumor Model | Time Point (h) | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| Gold Nanostars | 30 | Sarcoma Xenograft | 48 | 2.11 ± 0.64 | - | - | |
| Gold Nanostars | 60 | Sarcoma Xenograft | 48 | 0.88 ± 0.46 | - | - | |
| Polymeric Nanogels | 28 | Human Mammary Carcinoma | 48 | ~12 | ~15 | ~5 | |
| Polymeric Nanogels | 50 | Human Mammary Carcinoma | 48 | ~9 | ~18 | ~6 | |
| Polymeric Nanogels | 80 | Human Mammary Carcinoma | 24 | ~12 | ~20 | ~8 | |
| General Nanoparticles | - | Various | - | 3.4 | 17.56 | 12.1 |
%ID/g = Percentage of Injected Dose per gram of tissue. Data are presented as mean ± standard deviation where available.
Table 2: Biodistribution of Antibody-Based Systems in Tumor-Bearing Mice
| Conjugate Type | Target | Tumor Model | Time Point (h) | Tumor Accumulation (%ID/g) | Blood Concentration (%ID/g) | Tumor:Blood Ratio | Reference |
| Radiolabeled Affibody | HER2 | SKOV-3 Xenograft | 8 | 1.6 | ~0.16 | ~10:1 | |
| ¹¹¹In-ADC | TENB2 | LuCap96.1 PDX | 24 | 15 ± 2 | - | - |
PDX = Patient-Derived Xenograft.
Experimental Protocols
Protocol 1: General In Vivo Biodistribution Study of a Radiolabeled Nanoparticle-ER Degrader
Objective: To determine the tissue distribution and tumor accumulation of a radiolabeled nanoparticle-encapsulated ER degrader over time.
Methodology:
-
Radiolabeling: Radiolabel the nanoparticles with a suitable isotope (e.g., ¹²⁵I, ¹¹¹In, or ⁶⁴Cu) using established bioconjugation techniques. Ensure high radiochemical purity.
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID) bearing ER-positive breast cancer xenografts (e.g., MCF-7).
-
Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), administer a known activity of the radiolabeled nanoparticle formulation intravenously via the tail vein.
-
Time Points: Euthanize cohorts of mice (n=3-5 per time point) at various times post-injection (e.g., 1, 4, 24, 48, 72 hours).
-
Tissue Harvesting: Collect blood and excise major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol 2: Quantification of ER Degrader in Tumor Tissue by LC-MS/MS
Objective: To accurately measure the concentration of the ER degrader within tumor tissue.
Methodology:
-
Sample Preparation:
-
Excise the tumor from the animal model at the desired time point after administration of the ER degrader formulation.
-
Weigh a portion of the tumor tissue (e.g., 50-100 mg) and homogenize it in a suitable buffer on ice.
-
Add an internal standard (a structurally similar molecule to the degrader) to the homogenate.
-
-
Extraction:
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the degrader and internal standard.
-
Further clean up the sample using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and a specific fragment ion for both the ER degrader and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the ER degrader into blank tumor homogenate.
-
Calculate the concentration of the ER degrader in the tumor samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Classical estrogen receptor (ER) signaling pathway leading to gene transcription.
Caption: Mechanism of action of an ER degrader (PROTAC) utilizing the ubiquitin-proteasome system.
Experimental Workflows
Caption: Experimental workflow for evaluating nanoparticle-mediated ER degrader delivery.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. [PDF] Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 3. Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results | In Vivo [iv.iiarjournals.org]
Addressing variability in ER degrader 4 response across different cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ER Degrader 4. The information is tailored for scientists and drug development professionals to address common challenges encountered during experiments, particularly the variability in response observed across different cell lines.
Frequently Asked questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the anti-proliferative effect (IC50) of this compound across my panel of breast cancer cell lines?
A1: The differential response to this compound is expected and can be attributed to several key factors inherent to the biology of different cancer cell lines.
-
Estrogen Receptor Alpha (ERα) Expression Levels: Cell lines with higher endogenous levels of ERα are generally more sensitive to ER degraders. The efficacy of the degrader is directly linked to the abundance of its target protein.
-
ESR1 Gene Mutations: Mutations in the ESR1 gene, which encodes ERα, can alter the conformation of the ligand-binding domain.[1] While some degraders are designed to be effective against certain mutations, novel or rare mutations might confer resistance.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to drive proliferation, thereby reducing their dependency on ER signaling.[2][3] Common bypass pathways include:
-
PI3K/AKT/mTOR pathway: Hyperactivation of this pathway is a well-known mechanism of endocrine resistance.[2]
-
MAPK (RAS/RAF/MEK/ERK) pathway: Increased signaling through this pathway can also promote cell survival and proliferation independent of ER.
-
-
Cellular Machinery for Protein Degradation: The efficacy of PROTAC-based ER degraders, which hijack the ubiquitin-proteasome system (UPS), can be influenced by the expression levels of the specific E3 ligase (e.g., Cereblon or VHL) they are designed to recruit. Alterations in the UPS components could lead to reduced degrader efficacy.
-
Cell Cycle Regulation: Dysregulation of cell cycle proteins, such as the overexpression of Cyclin E2, can allow cancer cells to bypass the G1 arrest typically induced by ERα degradation.
Troubleshooting Steps:
-
Characterize Your Cell Lines:
-
Quantify ERα Expression: Perform Western blotting or qPCR to determine the relative expression levels of ERα in your panel of cell lines.
-
Sequence the ESR1 Gene: Identify any mutations in the ligand-binding domain of ERα that might affect degrader binding.
-
Profile Key Signaling Pathways: Assess the basal activation state of the PI3K/AKT and MAPK pathways in your cell lines.
-
-
Select Appropriate Positive and Negative Control Cell Lines: Include well-characterized sensitive (e.g., MCF-7) and resistant cell lines in your experiments for comparison.
Q2: I am not observing efficient ERα degradation with this compound in a specific cell line. What could be the issue?
A2: A lack of ERα degradation can stem from both experimental and biological factors.
-
Suboptimal Degrader Concentration (The "Hook Effect"): For PROTAC-based degraders, excessively high concentrations can be less effective than optimal concentrations. This is because the high concentration of the bifunctional molecule can lead to the formation of binary complexes (Degrader-ERα or Degrader-E3 ligase) rather than the productive ternary complex (ERα-Degrader-E3 ligase) required for degradation.
-
Incorrect Incubation Time: The kinetics of protein degradation can vary between cell lines. It's possible the chosen time point is too early to observe significant degradation or so late that the cell has initiated compensatory mechanisms.
-
Compound Instability or Poor Solubility: The degrader may be unstable or precipitate in your cell culture medium, reducing its effective concentration.
-
Low Expression of Required E3 Ligase: If this compound is a PROTAC, the cell line may have low expression of the specific E3 ligase it recruits.
-
Impaired Proteasome Function: The cell line might have inherent or acquired defects in the ubiquitin-proteasome system.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment:
-
Test a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (DC50) and to rule out a "hook effect".
-
Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation kinetics.
-
-
Ensure Compound Integrity:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Visually inspect the culture medium after adding the degrader to check for any precipitation.
-
-
Confirm E3 Ligase Expression: If applicable, verify the expression of the relevant E3 ligase in your cell line via Western blotting.
-
Include a Proteasome Inhibitor Control: Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ERα in the presence of the proteasome inhibitor would confirm that the degradation process is proteasome-dependent.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Breast Cancer Cell Lines
| Cell Line | ERα Status | Key Mutations | IC50 (µM) |
| MCF-7 | Positive | Wild-type | 0.20 |
| T47D | Positive | Wild-type | Data not available |
| MDA-MB-231 | Negative | - | 0.31 |
| MCF-7/ADR | Positive | Doxorubicin-resistant | 0.48 |
Note: The IC50 values are dependent on the assay conditions and incubation times. The data presented here is for comparative purposes.
Table 2: Degradation Activity of Representative PROTAC ER Degraders
| Degrader | Cell Line | ERα Status | DC50 (nM) | Dmax (%) | Reference |
| PROTAC ER Degrader-4 | MCF-7 | Wild-type | 0.3 | ~100 | |
| ERD-308 | MCF-7 | Wild-type | 0.17 | >95 | |
| ERD-308 | T47D | Wild-type | 0.43 | >95 | |
| ARV-471 | MCF-7 | Wild-type | 1.8 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the steps to quantify the degradation of ERα protein following treatment with this compound.
1. Cell Culture and Treatment:
- Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
- Allow cells to adhere overnight.
- Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
- Load 20-40 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.
- Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
- Add an ECL (Enhanced Chemiluminescence) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
- To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
8. Quantification:
- Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
- Calculate the percentage of ERα degradation for each treatment condition compared to the vehicle control.
MTT Assay for Cell Viability
This protocol is for determining the IC50 value of this compound by measuring its effect on cell viability.
1. Cell Seeding:
- Harvest and count the desired breast cancer cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.
- Incubate the plate overnight to allow the cells to attach.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the degrader to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired treatment period (e.g., 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization of Formazan:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
- Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
- Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Subtract the absorbance of the media-only blank from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
- Plot the percentage of cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound variability.
References
How to control for proteasome-dependent degradation in ER degrader 4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Degrader 4. The focus is on methodologies to control for and confirm proteasome-dependent degradation of the estrogen receptor (ER).
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
This compound is a type of molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to selectively target the estrogen receptor for degradation.[1][2] It functions as a bifunctional molecule: one end binds to the ER, and the other end recruits an E3 ubiquitin ligase.[3] This proximity facilitates the tagging of ER with ubiquitin molecules, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[2][4] This process is known as the ubiquitin-proteasome pathway.
Q2: Why is it crucial to confirm proteasome-dependent degradation?
Confirming that the degradation of the target protein is proteasome-dependent is a critical step to validate the mechanism of action of an ER degrader. It helps to rule out other potential reasons for a decrease in protein levels, such as transcriptional repression or degradation through other cellular pathways like the lysosomal pathway. This confirmation provides strong evidence that the degrader is functioning as intended by hijacking the ubiquitin-proteasome system.
Q3: What are the standard negative controls for an ER degrader experiment?
To ensure that the observed degradation is a direct result of the this compound's specific mechanism, several controls are recommended:
-
Vehicle Control: Treating cells with the same solvent (e.g., DMSO) used to dissolve the ER degrader. This accounts for any effects of the solvent on ER levels.
-
Inactive Epimer/Analog Control: Using a structurally similar molecule that is known to not bind to either the ER or the E3 ligase. This control should not induce ER degradation and helps to rule out off-target effects of the chemical scaffold.
-
E3 Ligase Ligand Competition: Co-treating cells with an excess of the free E3 ligase ligand (the part of the PROTAC that binds the E3 ligase). This should competitively inhibit the formation of the ternary complex (ER-Degrader-E3 ligase) and prevent ER degradation.
Troubleshooting Guide
Issue 1: No ER degradation is observed after treatment with this compound.
-
Possible Cause: Suboptimal concentration of the degrader.
-
Solution: Perform a dose-response experiment with a broad range of concentrations to determine the optimal concentration for maximal degradation (DC50).
-
-
Possible Cause: Incorrect incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of treatment for maximal ER degradation.
-
-
Possible Cause: Compound instability or poor solubility.
-
Solution: Ensure the compound is fully dissolved. Prepare fresh stock solutions for each experiment and protect from light if necessary.
-
-
Possible Cause: The specific cell line may lack the necessary E3 ligase components.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.
-
Issue 2: The proteasome inhibitor control does not rescue ER degradation.
-
Possible Cause: The observed decrease in ER levels is not due to proteasomal degradation.
-
Solution: Investigate other potential mechanisms of protein loss, such as transcriptional downregulation (measure ER mRNA levels using qPCR) or degradation via the lysosomal pathway (use lysosomal inhibitors like chloroquine or bafilomycin A1 as controls).
-
-
Possible Cause: The proteasome inhibitor is not effective.
-
Solution: Confirm the activity of the proteasome inhibitor by assessing the accumulation of a known short-lived proteasome substrate, such as p53, or by using a cell-based proteasome activity assay.
-
-
Possible Cause: The concentration or timing of the proteasome inhibitor is not optimal.
-
Solution: Perform a dose-response and time-course experiment for the proteasome inhibitor to find conditions that effectively block proteasome activity without causing significant cell toxicity.
-
Issue 3: High cell toxicity is observed with the proteasome inhibitor.
-
Possible Cause: The concentration of the proteasome inhibitor is too high, or the treatment duration is too long.
-
Solution: Perform a dose-response experiment to determine the highest non-toxic concentration of the inhibitor for your specific cell line. Reduce the incubation time. It is often sufficient to pre-treat with the inhibitor for a shorter period (e.g., 1-2 hours) before adding the degrader.
-
Quantitative Data Summary
The following table summarizes representative data on the effect of a proteasome inhibitor on ER degradation induced by an ER degrader.
| Treatment Condition | ER Protein Level (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control (DMSO) | 1.00 | ± 0.12 |
| This compound (100 nM) | 0.25 | ± 0.08 |
| Proteasome Inhibitor (e.g., 10 µM MG132) | 1.15 | ± 0.15 |
| This compound + Proteasome Inhibitor | 0.95 | ± 0.18 |
Note: These are example values. Actual results will vary depending on the specific degrader, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Co-treatment with a Proteasome Inhibitor to Confirm Proteasome-Dependent Degradation
This protocol is designed to verify that the degradation of ER by this compound is mediated by the proteasome.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132, Bortezomib)
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and Western blot reagents
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the designated wells with the proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treatment with ER Degrader: Add this compound at the desired concentration to the appropriate wells (with and without the proteasome inhibitor). Include a vehicle-only control and a proteasome inhibitor-only control.
-
Incubation: Incubate the cells for the predetermined optimal time for degradation (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for ERα and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the ERα signal to the loading control. A rescue of ERα levels in the co-treated sample compared to the degrader-only sample indicates proteasome-dependent degradation.
Visualizations
Caption: Mechanism of this compound action via the ubiquitin-proteasome pathway.
Caption: Experimental workflow for proteasome inhibitor control experiments.
Caption: Troubleshooting decision tree for proteasome inhibitor control experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Technical Support Center: Validating E3 Ligase Engagement for PROTAC ER Degrader 4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the engagement of the von Hippel-Lindau (VHL) E3 ligase by PROTAC ER degrader 4.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC this compound and what is its mechanism of action?
PROTAC this compound is a heterobifunctional molecule designed to selectively target the Estrogen Receptor (ER) for degradation. It functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] The molecule consists of three key components: a ligand that binds to the ER, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two ligands.[2][3] By simultaneously binding to both the ER and VHL, PROTAC this compound forms a ternary complex, which brings the E3 ligase into close proximity with the ER.[1] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the ER, tagging it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ER proteins.
Q2: How do I confirm that PROTAC this compound is engaging the VHL E3 ligase in my experiments?
Confirmation of VHL engagement is crucial for validating the mechanism of action. Several experiments can be performed:
-
Competitive Binding Assays: Pre-treatment of cells with a known VHL ligand should competitively inhibit the degradation of ER by PROTAC this compound.
-
E3 Ligase Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of VHL in your cellular model should abrogate the degradation of ER by the PROTAC.
-
Ternary Complex Formation Assays: Direct evidence of engagement can be obtained by demonstrating the formation of the ER-PROTAC-VHL ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET and NanoBRET®.
Q3: What are the critical controls to include in my experiments to ensure the observed ER degradation is VHL-dependent?
To ensure the specificity of PROTAC this compound, the following controls are essential:
-
Inactive Epimer/Stereoisomer Control: An epimer of the PROTAC that does not bind to VHL but still binds to ER should not induce ER degradation.
-
VHL Ligand Alone: Treatment with the VHL ligand portion of the PROTAC alone should not affect ER levels.
-
ER Ligand Alone: Treatment with the ER-binding portion of the PROTAC alone may stabilize or inhibit ER but should not induce its degradation.
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should block ER degradation, leading to the accumulation of ubiquitinated ER.
-
Neddylation Inhibitor Co-treatment: As Cullin-RING ligases like VHL require neddylation for activity, co-treatment with a neddylation inhibitor (e.g., MLN4924) should also prevent ER degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or minimal ER degradation observed. | Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane. | 1. Perform a cellular target engagement assay (e.g., NanoBRET®, CETSA) to confirm intracellular target binding. 2. If permeability is low, consider optimizing the linker to improve physicochemical properties. |
| Inefficient Ternary Complex Formation: The geometry of the ternary complex may not be optimal for ubiquitination. | 1. Conduct biophysical assays (SPR, ITC, TR-FRET) to assess ternary complex formation and stability. 2. A lack of positive cooperativity in ternary complex formation can hinder degradation. Redesigning the linker length or composition may be necessary. | |
| Low VHL Expression in Cell Line: The chosen cell line may not express sufficient levels of VHL. | 1. Confirm VHL expression levels via Western blot or qPCR. 2. Consider using a cell line with higher endogenous VHL expression or overexpressing VHL. | |
| PROTAC Instability: The compound may be unstable in the cell culture medium or inside the cell. | 1. Assess the stability of the PROTAC in your experimental conditions using LC-MS. | |
| "Hook Effect" Observed (Decreased degradation at high PROTAC concentrations). | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can form binary complexes with either ER or VHL, preventing the formation of the productive ternary complex. | 1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation. 2. Test lower concentrations (nanomolar to low micromolar) to find the "sweet spot" for maximal degradation. 3. Biophysical assays can help correlate ternary complex formation with the observed degradation profile. |
| Off-target protein degradation. | Lack of Specificity of the ER Ligand: The warhead of the PROTAC may be binding to other proteins. | 1. Use a more selective ER binder in the PROTAC design. 2. Perform proteomic studies (e.g., SILAC, TMT) to identify off-target proteins. |
| Linker-induced Neo-substrates: The linker itself can influence the conformation of the ternary complex, leading to the ubiquitination of unintended proteins. | 1. Systematically vary the linker length and composition to improve selectivity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for representative VHL-based ERα PROTAC degraders. Note that specific data for "PROTAC this compound" is not publicly available, and the listed values are for well-characterized degraders like ARV-471 and ERD-308.
| Parameter | Molecule | Value | Cell Line | Reference |
| DC50 (Half-maximal degradation concentration) | ARV-471 | 1.8 nM | ER+ Breast Cancer Cell Lines | |
| ERD-308 | 0.17 nM | MCF-7 | ||
| ERD-308 | 0.43 nM | T47D | ||
| Dmax (Maximum degradation) | ERD-308 | >95% at 5 nM | MCF-7 and T47D | |
| Binding Affinity (Kd) to VHL | VHL Ligand | ~1 µM | N/A (Biochemical) |
Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure for assessing the formation and stability of the ER-PROTAC-VHL ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified human ER protein
-
Recombinant purified human VHL-ElonginB-ElonginC (VBC) complex
-
PROTAC this compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the VBC complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a dilution series of PROTAC this compound in running buffer.
-
Inject the PROTAC dilutions over the immobilized VBC surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of ER protein in the running buffer.
-
Prepare a dilution series of PROTAC this compound and mix each concentration with the constant concentration of ER.
-
Inject these mixtures over the immobilized VBC surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the binding curves to determine the ternary complex binding affinity and kinetics.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities.
-
In Vitro Ubiquitination Assay
This protocol provides a method to determine if PROTAC this compound can induce the ubiquitination of ER in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VBC complex
-
Recombinant ER protein
-
Ubiquitin
-
ATP
-
PROTAC this compound
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ER antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In separate tubes, add the ER protein and the VBC complex.
-
Add either PROTAC this compound (at various concentrations) or DMSO (vehicle control) to the respective tubes.
-
-
Initiate Reaction:
-
Add the master mix to each reaction tube.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
-
Stop Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ER antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated ER.
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of ER.
-
Cellular Target Engagement Assay (NanoBRET®)
This protocol describes a live-cell assay to confirm that PROTAC this compound can bind to ER within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding ER fused to NanoLuc® luciferase
-
Fluorescently labeled ER tracer
-
PROTAC this compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminescence plate reader with BRET filters
Procedure:
-
Cell Transfection:
-
Transfect cells with the NanoLuc®-ER fusion plasmid and seed them into the assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare a dilution series of PROTAC this compound.
-
In a separate plate, mix the fluorescent tracer with the PROTAC dilutions.
-
-
BRET Measurement:
-
Add the tracer/PROTAC mixture to the cells.
-
Equilibrate the plate at room temperature.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing concentrations of the PROTAC indicates competitive displacement of the tracer and confirms target engagement.
-
Visualizations
Caption: Mechanism of action for PROTAC this compound.
References
Mitigating batch-to-batch variability of synthesized ER degrader 4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and experimental use of ER Degrader 4. Our aim is to help mitigate batch-to-batch variability and ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs) - Synthesis & Quality Control
Q1: We are observing significant batch-to-batch variability in the yield and purity of this compound. What are the most critical parameters to control during synthesis?
Batch-to-batch variability in the synthesis of complex molecules like this compound can arise from several factors. The most critical parameters to monitor and control include:
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is paramount. Use of high-purity, anhydrous solvents and reagents is crucial, especially for moisture-sensitive steps. Precise measurement of reagent stoichiometry is also critical to avoid side reactions and ensure complete conversion.
-
Reaction Conditions: Strict control over reaction temperature, time, and atmosphere (e.g., inert gas for palladium-catalyzed reactions) is essential. Even minor deviations can lead to the formation of impurities or incomplete reactions.
-
Purification Method: The choice and execution of the purification method (e.g., column chromatography, crystallization) will significantly impact the final purity. Consistent use of the same method and conditions across batches is important.
-
Water Content: The presence of water can be detrimental in several steps of the synthesis. Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: What are some common impurities we should look for when synthesizing this compound, and how can we minimize them?
Common impurities can include starting materials, intermediates, and byproducts from side reactions. Based on the likely synthetic route for fluorinated SERDs, potential impurities could be:
-
Unreacted Starting Materials: Incomplete reaction in any of the synthetic steps.
-
Side-Reaction Products: For instance, in a Buchwald-Hartwig amination step, side products can arise from catalyst decomposition or reactions with residual water.
-
Isomers: If chiral centers are present, diastereomers could be a source of impurity.
-
Degradation Products: The final compound or intermediates may be sensitive to light, temperature, or pH.
To minimize these, ensure optimal reaction conditions, use high-quality reagents, and employ robust purification techniques. Analytical methods such as HPLC and LC-MS are essential for identifying and quantifying impurities.
Q3: How can we ensure the stability of this compound during storage?
Like many complex organic molecules, this compound may be sensitive to light, temperature, and air. For long-term storage, it is advisable to:
-
Store the compound as a solid in a tightly sealed, amber vial.
-
Keep it in a desiccator at low temperature (e.g., -20°C).
-
For solutions, use anhydrous, high-purity solvents and store at low temperatures. Prepare fresh solutions for experiments whenever possible.
Troubleshooting Guide: Synthesis of this compound
This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The synthesis likely involves key steps such as a Buchwald-Hartwig amination and a Pictet-Spengler reaction to construct the core structure.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Buchwald-Hartwig Amination Step | Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. | Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and reagents. Consider using a pre-catalyst which can be more robust. |
| Incorrect Ligand: The choice of phosphine ligand is critical for this reaction. | Screen different biarylphosphine ligands to find the optimal one for your specific substrates. | |
| Base Incompatibility: The base may not be strong enough or may be sterically hindered. | Try alternative bases such as Cs2CO3, K3PO4, or LHMDS. | |
| Incomplete Pictet-Spengler Reaction | Insufficiently Acidic Conditions: The reaction requires an acid catalyst to activate the carbonyl group. | Ensure the appropriate amount and strength of the acid catalyst (e.g., TFA, HCl) is used. |
| Poor Quality Aldehyde: The aldehyde starting material may have oxidized to a carboxylic acid. | Use freshly distilled or purified aldehyde. | |
| Difficulty in Purifying the Final Product | Co-eluting Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification method like preparative HPLC or crystallization. |
| Product Instability on Silica Gel: The compound may be degrading on the silica gel column. | Minimize the time the compound is on the column. Consider using a less acidic stationary phase like alumina. | |
| Inconsistent Biological Activity of Different Batches | Presence of Unidentified Impurities: Even small amounts of certain impurities can interfere with biological assays. | Thoroughly characterize each batch using multiple analytical techniques (NMR, HPLC, LC-MS, elemental analysis) to ensure consistent purity and identity. |
| Incorrect Stereochemistry: If the molecule has chiral centers, the presence of different diastereomers can lead to variable activity. | Use chiral chromatography to separate and characterize stereoisomers. |
Experimental Protocols
While the specific, detailed experimental protocol for the synthesis of this compound is proprietary or published in the primary literature (Lu Y, et al. Eur J Med Chem. 2023 May 5;253:115324), a general workflow can be outlined. Researchers should always refer to the original publication for precise experimental details.
General Synthetic Workflow
The synthesis of a fluorinated SERD like this compound is a multi-step process. A plausible, generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Quality Control Workflow
A rigorous quality control process is essential to ensure the consistency of each synthesized batch.
Caption: Quality control workflow for synthesized this compound.
Signaling Pathway
This compound functions by targeting the Estrogen Receptor (ER) for proteasomal degradation, thereby inhibiting ER signaling pathways that drive the proliferation of ER-positive breast cancer cells.
Caption: Mechanism of action of this compound.
Validation & Comparative
A Head-to-Head Comparison: ER Degrader 4 Versus Fulvestrant in Estrogen Receptor Degradation Efficiency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogen receptor (ER) degradation efficiency of ER Degrader 4 and the established therapeutic, fulvestrant. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
The targeted degradation of the estrogen receptor is a cornerstone of endocrine therapy for ER-positive breast cancer. While fulvestrant has been a clinical standard, next-generation selective estrogen receptor degraders (SERDs) like this compound are emerging with the potential for improved oral bioavailability and efficacy. This guide delves into a comparative analysis of their ER degradation capabilities.
Quantitative Analysis of ER Degradation
The following tables summarize the in vitro and in vivo experimental data for this compound and fulvestrant, focusing on their ability to degrade the estrogen receptor and inhibit tumor growth.
Table 1: In Vitro Estrogen Receptor Degradation in MCF-7 Cells
| Compound | Concentration | Treatment Duration | ER Degradation Efficiency (% of control) | Data Source |
| This compound (Compound 22h) | 1 nM - 10 µM | 24 hours | Dose-dependent, maximum degradation at 10 µM | [1] |
| Fulvestrant | 100 nM | 6 hours | ~66% reduction (33.6% of control remaining) | [2] |
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 | Data Source |
| This compound (Compound 22h) | 0.20 µM | [1] |
| Fulvestrant | 0.29 nM | [3] |
Table 3: In Vivo Anti-tumor Efficacy in MCF-7 Xenograft Model
| Compound | Dosage | Administration Route | Outcome | Data Source |
| This compound (Compound 22h) | 30 mg/kg | Oral gavage | Significantly inhibited tumor growth; Reduced Ki67, ER, and PR protein levels in tumors. | [1] |
| Fulvestrant | 200 mg/kg | Not specified | Reduced tumor growth by 13% in an ER mutant model. |
Mechanism of Action: A Visual Guide
Both this compound and fulvestrant function by binding to the estrogen receptor and inducing its degradation via the ubiquitin-proteasome pathway. This targeted degradation eliminates the key driver of proliferation in ER-positive cancer cells.
References
A Head-to-Head Preclinical Comparison of Novel Oral SERDs for ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of orally bioavailable Selective Estrogen Receptor Degraders (SERDs). These molecules offer a promising alternative to traditional endocrine therapies by not only antagonizing the estrogen receptor but also promoting its degradation. This guide provides a head-to-head preclinical comparison of a novel investigational compound, "ER degrader 4," with other next-generation oral SERDs that are either recently approved or in late-stage clinical development: imlunestrant, camizestrant, and giredestrant. The data presented herein is collated from publicly available preclinical studies to aid researchers in evaluating their relative performance.
The Estrogen Receptor Signaling Pathway
Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers. Upon binding to its ligand, estradiol (E2), ERα dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell growth and proliferation.
Mechanism of Action of Oral SERDs
Oral SERDs are small molecules that bind to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively ablates ERα signaling, offering a potent therapeutic strategy against ER+ breast cancer, including tumors harboring ESR1 mutations that confer resistance to other endocrine therapies.
Preclinical Data Summary
The following tables summarize the preclinical performance of this compound (compound 22h from Lu Y, et al.) and other oral SERDs based on published data. Direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.
In Vitro ERα Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | MCF-7 | Not Reported | >90% at 10 µM | |
| Imlunestrant | MCF-7 (WT) | ~1 | >90 | [1] |
| T47D (WT) | ~1 | >90 | [1] | |
| MCF-7 (Y537S) | ~1-10 | >90 | [1] | |
| Camizestrant | MCF-7 | <1 | ~90 | [2] |
| CAMA-1 | <1 | ~90 | ||
| Giredestrant | MCF-7 | Not Reported | Potent Degradation |
In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MCF-7 | 0.20 µM (200 nM) | |
| Imlunestrant | MCF-7 (WT) | 3.0 | |
| T47D (WT) | Not Reported | ||
| MCF-7 (Y537S) | 9.6 | ||
| Camizestrant | MCF-7 | <1 | |
| CAMA-1 | <1 | ||
| T-47D | <1 | ||
| BT-474 | <1 | ||
| Giredestrant | MCF-7 | Not Reported | Potent Antiproliferation |
In Vivo Efficacy in Xenograft Models
| Compound | Model | Dose | Tumor Growth Inhibition (TGI) % | Reference |
| This compound | MCF-7 Xenograft | 30 mg/kg, p.o. | Significant TGI | |
| Imlunestrant | PDX (Y537S) | Not Reported | Tumor Regression | |
| Camizestrant | PDX (ESR1wt) | 3 mg/kg | Maximal Effect | |
| PDX (D538G) | 10 mg/kg | Maximal Effect | ||
| Giredestrant | ESR1Y537S PDX | Low Doses | Tumor Regression |
Experimental Protocols
ERα Degradation Assay (Western Blot)
This protocol describes a method to assess the degradation of ERα in breast cancer cell lines following treatment with a SERD.
1. Cell Culture and Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media (e.g., EMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/ml human insulin) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of the SERD or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the ERα levels in treated samples as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining ERα against the drug concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines a method to assess the anti-proliferative effect of SERDs on breast cancer cells.
1. Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the SERD or vehicle control.
3. Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (typically 5-7 days).
4. Viability Assessment (using CellTiter-Glo as an example):
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of an oral SERD in a mouse xenograft model.
1. Cell Line and Animal Model:
-
Use an appropriate ER+ breast cancer cell line (e.g., MCF-7) or patient-derived xenograft (PDX) model.
-
Use immunocompromised mice (e.g., female BALB/c nude or NSG mice).
2. Tumor Implantation:
-
For MCF-7 xenografts, supplement the mice with an estrogen pellet to support tumor growth.
-
Inject the breast cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel subcutaneously or orthotopically into the mammary fat pad of the mice.
3. Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a certain size (e.g., 150-200 mm^3), randomize the mice into treatment and control groups.
-
Administer the oral SERD at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
4. Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, Western blotting for ER levels, immunohistochemistry for proliferation markers like Ki67).
5. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
Conclusion
References
In Vivo Antitumor Efficacy of ER Degrader 4: A Comparative Analysis in Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of ER degrader 4 (also known as Compound 22h) against other estrogen receptor (ER) degraders, supported by available preclinical data. This analysis focuses on performance in xenograft models of ER-positive breast cancer.
This compound has demonstrated notable antitumor effects in preclinical studies. This guide will delve into the quantitative data available for this compound and compare it with a prominent next-generation ER degrader, the PROTAC Vepdegestrant (ARV-471), to provide a comprehensive overview of its potential.
Comparative Efficacy in Xenograft Models
The antitumor activity of this compound has been evaluated in an MCF-7 human breast cancer xenograft model. While specific tumor growth inhibition (TGI) percentages are not publicly available, studies report that this compound, administered orally at 30 mg/kg, significantly inhibited tumor growth.[1] In contrast, the PROTAC ER degrader Vepdegestrant has shown substantial, dose-dependent tumor growth inhibition in MCF-7 xenograft models, with TGI ranging from 87% to 123%.[2][3]
| Compound | Xenograft Model | Dosage and Administration | Key Outcomes | Reference |
| This compound (Compound 22h) | MCF-7 | 30 mg/kg, oral gavage | Significantly inhibited tumor growth; Reduced protein levels of Ki67, ER, and PR in resected tumors with no significant body weight loss. | [1] |
| Vepdegestrant (ARV-471) | MCF-7 | 3, 10, and 30 mg/kg, oral gavage | Achieved substantial tumor growth inhibition (87%-123%); Demonstrated superior ER degradation (>90%) and antitumor activity compared to fulvestrant. | [2] |
| PROTAC ERα Degrader-4 (Compound ZD12) | LCC2 orthotopic | 5 µM/kg, intraperitoneal injection | Exhibited potent antitumor activity and ERα degradation in tumor tissues. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key xenograft studies cited.
This compound (Compound 22h) in MCF-7 Xenograft Model
The in vivo antitumor efficacy of this compound was assessed in a xenograft model established with MCF-7 cells.
-
Animal Model: Female nude mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Implantation: MCF-7 cells were implanted to establish tumors.
-
Treatment: Once tumors were established, mice were treated with this compound.
-
Dosage and Administration: 30 mg/kg administered via oral gavage.
-
Monitoring: Tumor growth and body weight were monitored throughout the study. At the end of the study, tumors were resected for biomarker analysis (Ki67, ER, PR).
Vepdegestrant (ARV-471) in MCF-7 Xenograft Model
The in vivo efficacy of Vepdegestrant was evaluated in an MCF-7 orthotopic xenograft model.
-
Animal Model: NOD/SCID female mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Implantation: MCF-7 cells were implanted orthotopically into the mammary fat pads. Estrogen pellets were implanted to support tumor growth.
-
Treatment: Mice were randomized into treatment groups once tumors reached a specified volume.
-
Dosage and Administration: Vepdegestrant was administered orally once daily at doses of 3, 10, and 30 mg/kg.
-
Monitoring: Tumor volumes were measured regularly. At the end of the study, tumors were harvested to assess ER protein levels.
Mechanism of Action and Signaling Pathways
This compound is a selective estrogen receptor degrader (SERD). SERDs function by binding to the estrogen receptor, leading to its conformational change, instability, and subsequent degradation through the cell's natural protein disposal machinery. This eliminates the ER protein, thereby blocking downstream signaling pathways that promote tumor growth.
PROTAC ER degraders, such as Vepdegestrant, utilize a different and often more direct mechanism. These heterobifunctional molecules simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a general workflow for evaluating the antitumor activity of an ER degrader in a xenograft model.
References
Navigating the Landscape of Estrogen Receptor Degraders: A Comparative Guide to Clinical Trial Outcomes
The therapeutic landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is rapidly evolving, with a new generation of oral selective estrogen receptor degraders (SERDs) and other novel ER-targeting agents demonstrating significant promise in clinical trials. While preclinical molecules such as ER degrader 4 are under investigation for their anti-tumor activities, this guide will focus on a comparative analysis of ER degraders with available clinical trial data, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, patient outcomes, and experimental protocols.[1]
This guide will compare the clinical trial results of several key oral SERDs—giredestrant, camizestrant, and elacestrant—against the established injectable SERD, fulvestrant. Additionally, we will explore the emerging class of PROTAC (PROteolysis TArgeting Chimera) ER degraders, with a focus on vepdegestrant (ARV-471), to provide a forward-looking perspective on next-generation ER-targeted therapies.
Mechanism of Action: Targeting the Estrogen Receptor
ER degraders represent a significant advancement in endocrine therapy. Unlike selective estrogen receptor modulators (SERMs) that partially block ER activity, SERDs and PROTAC ER degraders are designed to bind to the estrogen receptor and induce its degradation through the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][3] This dual mechanism of antagonism and degradation offers a more complete shutdown of ER signaling, which is a key driver in the majority of breast cancers.[3][4]
Comparative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety data from pivotal clinical trials of giredestrant, camizestrant, elacestrant, fulvestrant, and vepdegestrant.
Table 1: Efficacy Outcomes in Key Clinical Trials
| Drug (Trial) | Patient Population | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Giredestrant (lidERA) | ER+, HER2- early breast cancer (adjuvant) | Giredestrant | Standard-of-care endocrine monotherapy | Statistically significant improvement in iDFS | Positive trend observed (data immature) | - | - |
| Camizestrant (SERENA-6) | 1st-line ER+, HER2- advanced breast cancer with emergent ESR1 mutation | Camizestrant + CDK4/6i | Aromatase inhibitor + CDK4/6i | 16.0 months | - | - | - |
| Camizestrant (SERENA-2) | ER+, HER2- advanced breast cancer (pre-treated) | Camizestrant (75mg) | Fulvestrant | 7.2 months | - | 15.7% | 48.8% (at 24 wks) |
| Camizestrant (150mg) | Fulvestrant | 7.2 months | - | 20.3% | 51.0% (at 24 wks) | ||
| Elacestrant (EMERALD) | ER+, HER2- advanced/metastatic breast cancer (pre-treated, incl. CDK4/6i) | Elacestrant | Standard of care (fulvestrant or AI) | 3.8 months (in patients with prior CDK4/6i ≥12 mo) | - | - | - |
| ESR1-mutated subgroup | Elacestrant | Standard of care | 8.6 months (in patients with prior CDK4/6i ≥18 mo) | - | - | - | |
| Fulvestrant (FALCON) | 1st-line ER+, HER2- advanced breast cancer | Fulvestrant (500mg) | Anastrozole | 16.6 months | No significant difference | - | - |
| Vepdegestrant (VERITAC-2) | ER+, HER2- advanced breast cancer with ESR1 mutation (pre-treated) | Vepdegestrant | Fulvestrant | 5.0 months | - | 18.6% | - |
| Vepdegestrant (VERITAC Ph 1/2) | ER+, HER2- advanced breast cancer (heavily pre-treated) | Vepdegestrant (200mg) | - | 3.5 months | - | 8.3% | 37.1% |
iDFS: invasive disease-free survival
Table 2: Safety and Tolerability Profile
| Drug | Most Common Treatment-Emergent Adverse Events (Any Grade) | Grade ≥3 Treatment-Related Adverse Events |
| Giredestrant | Well-tolerated, no unexpected safety findings reported. | - |
| Camizestrant | With abemaciclib: diarrhea (87.5%); with palbociclib: neutropenia (80%); with ribociclib: neutropenia (53.1% at 600mg). | Infrequent, dose reductions and discontinuations were low. |
| Elacestrant | Nausea (35.0%), fatigue (19.0%), vomiting (19.0%), decreased appetite (14.8%), arthralgia (14.3%). | 7.2% (vs 3.1% in SOC arm), most common were nausea, back pain, and increased ALT. |
| Fulvestrant | Injection site reactions, vasodilation (hot flushes), asthenia, headache, gastrointestinal disturbances. | - |
| Vepdegestrant | Fatigue (43%), hot flush (20%), nausea (17%) - all grade 1/2. | Grade 3 QT prolongation and grade 3 anemia led to discontinuation in 2 patients (5.7%). |
Experimental Protocols and Trial Design
The clinical development of these ER degraders involves rigorous, multi-phase trial designs to establish their safety and efficacy.
Giredestrant (lidERA - NCT04961996): This is a Phase III study evaluating giredestrant as an adjuvant treatment for patients with ER-positive, HER2-negative early-stage breast cancer. The primary endpoint is invasive disease-free survival (iDFS) compared to standard-of-care endocrine monotherapy.
Camizestrant (SERENA-6 - NCT number not specified in search results): A Phase III trial assessing camizestrant in combination with a CDK4/6 inhibitor versus an aromatase inhibitor with a CDK4/6 inhibitor in the first-line treatment of patients with HR-positive, HER2-negative advanced breast cancer whose tumors have an emergent ESR1 mutation. The primary endpoint is progression-free survival (PFS).
Elacestrant (EMERALD - NCT03778931): This was a randomized, open-label, Phase III trial for patients with ER-positive, HER2-negative advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor. Patients were randomized to receive either elacestrant or the investigator's choice of standard of care (fulvestrant or an aromatase inhibitor). The primary endpoint was PFS in the overall population and in patients with ESR1 mutations.
Vepdegestrant (VERITAC-2 - NCT05654623): A Phase III, multinational, open-label, randomized study comparing the efficacy and safety of vepdegestrant to fulvestrant in patients with ER+, HER2- advanced breast cancer who had prior endocrine therapy and a CDK4/6 inhibitor. The primary endpoint was progression-free survival.
Conclusion
The development of oral SERDs and PROTAC ER degraders marks a pivotal shift in the management of ER+ breast cancer. Giredestrant has shown unprecedented benefit in the early-stage adjuvant setting, while camizestrant and elacestrant offer promising new options for patients with advanced or metastatic disease, particularly those with ESR1 mutations. Vepdegestrant, with its distinct PROTAC mechanism, has demonstrated significant activity in heavily pretreated populations and in patients with ESR1-mutant tumors, highlighting the potential of this novel class of agents. The data presented in this guide underscore the importance of continued research and clinical trials to further define the role of these next-generation ER-targeted therapies in improving patient outcomes.
References
A comparative analysis of different ER degraders in endocrine-resistant breast cancer models
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is evolving, with a new generation of selective estrogen receptor degraders (SERDs) emerging to address the challenges of resistance to traditional treatments. This guide provides a comparative analysis of four key ER degraders—fulvestrant, elacestrant, amcenestrant, and camizestrant—in the context of endocrine-resistant breast cancer models.
Executive Summary
Comparative Performance of ER Degraders
The efficacy of ER degraders can be assessed through various preclinical and clinical endpoints. Preclinical evaluation in breast cancer cell lines and patient-derived xenograft (PDX) models provides insights into their potency in inhibiting cell growth and degrading the estrogen receptor. Clinical trials in patients with advanced or metastatic ER+, HER2- breast cancer offer definitive evidence of their therapeutic benefit, particularly in endocrine-resistant settings.
Preclinical Efficacy: In Vitro Studies
In vitro assays are crucial for determining the potency of ER degraders in inhibiting the proliferation of breast cancer cells (IC50) and in promoting the degradation of the estrogen receptor (DC50). The following table summarizes available data for fulvestrant, elacestrant, amcenestrant, and camizestrant in common ER+ breast cancer cell lines.
| Drug | Cell Line | IC50 (nM) | DC50 (nM) | Key Findings |
| Fulvestrant | MCF-7 | 0.29 | - | Potent inhibitor of ER-positive cell growth.[1] |
| T47D | - | - | Effective in various ER+ cell lines. | |
| Elacestrant | MCF-7 | ~10-fold higher than fulvestrant | Similar to fulvestrant | Demonstrates strong anti-estrogenic activity.[2] |
| T47D | - | - | Effective in models with ESR1 mutations.[2] | |
| Amcenestrant | Multiple ER+ cell lines | - | 0.2 | Potent ER degradation comparable to fulvestrant in vitro.[3] |
| Camizestrant | MCF-7 (WT ESR1) | More potent than elacestrant | More effective than a first-gen oral SERD | Shows potent and robust ER degradation and antiproliferation.[4] |
| MCF-7 (Y537S ESR1) | Equivalent to fulvestrant | - | Maintains potency in the presence of common ESR1 mutations. |
Preclinical Efficacy: In Vivo Studies
Patient-derived xenograft (PDX) models, where tumors from patients are implanted into immunodeficient mice, are invaluable for assessing the in vivo antitumor activity of ER degraders in a more clinically relevant setting.
| Drug | PDX Model | Tumor Growth Inhibition | Key Findings |
| Fulvestrant | MCF-7 Xenograft | Significant tumor growth suppression. | Established efficacy in preclinical models. |
| Elacestrant | Endocrine-resistant PDX (ESR1 mutant) | Significant reduction in tumor volume. | Demonstrates strong anti-tumor activity in fulvestrant-resistant models. |
| CDK4/6i-resistant PDX | Inhibited tumor growth. | Shows efficacy in models resistant to combination therapies. | |
| Amcenestrant | ESR1-Y537S mutant-driven MCF7 xenograft | Significant anti-tumor efficacy as monotherapy. | Strong synergistic activity with CDK4/6 inhibitors. |
| Camizestrant | ESR1 wild-type PDX | Maximal anti-tumor effect at 3 mg/kg. | Potent antitumor activity in various PDX models. |
| D538G ESR1 mutant PDX | Maximal anti-tumor effect at 10 mg/kg. | Higher doses required for maximal effect in mutant models. | |
| Fulvestrant-resistant PDX | Strong antitumor activity. | Overcomes resistance to fulvestrant in vivo. |
Clinical Efficacy: Phase II/III Clinical Trials
The ultimate measure of an ER degrader's utility is its performance in randomized clinical trials. The following table summarizes the key findings from major clinical trials for elacestrant, amcenestrant, and camizestrant in patients with endocrine-resistant, ER+, HER2- advanced or metastatic breast cancer.
| Drug | Clinical Trial | Patient Population | Primary Endpoint (PFS) | Key Findings |
| Elacestrant | EMERALD (Phase III) | Pre-treated, ER+/HER2- mBC | Overall: HR 0.70 vs. SOC. ESR1-mutant: HR 0.55 vs. SOC (3.8 vs. 1.9 months). | First oral SERD to show a significant PFS improvement over standard of care (SOC) in a Phase III trial, particularly in patients with ESR1 mutations. |
| Amcenestrant | AMEERA-3 (Phase II) | Endocrine-resistant, ER+/HER2- aBC | Did not meet primary endpoint (mPFS 3.6 vs. 3.7 months vs. SOC). | No significant improvement in PFS compared to physician's choice of endocrine therapy. A numerical improvement was seen in patients with ESR1 mutations (3.7 vs 2.0 months). |
| Camizestrant | SERENA-2 (Phase II) | Post-menopausal, ER+/HER2- aBC, previously treated with endocrine therapy | 75 mg: HR 0.58 vs. fulvestrant (mPFS 7.2 vs. 3.7 months). 150 mg: HR 0.67 vs. fulvestrant (mPFS 7.7 vs. 3.7 months). | Statistically significant and clinically meaningful improvement in PFS compared to fulvestrant. Benefit was also observed in patients with ESR1 mutations. |
Mechanism of Action and Resistance Pathways
ER degraders function by binding to the estrogen receptor, inducing a conformational change that marks it for proteasomal degradation. This dual action of antagonism and degradation effectively eliminates the primary driver of proliferation in ER+ breast cancer.
Endocrine resistance is a major clinical challenge. While ESR1 mutations are a key driver of resistance to aromatase inhibitors, resistance to SERDs can also occur through various mechanisms, often involving the activation of alternative signaling pathways that bypass the need for ER-mediated signaling.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the comparative evaluation of ER degraders. Below are detailed methodologies for key in vitro and in vivo assays.
Western Blotting for ERα Degradation
This protocol is used to quantify the degradation of the ERα protein following treatment with an ER degrader.
1. Cell Culture and Treatment:
-
Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. The percentage of ERα degradation can be calculated relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed ER+ breast cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the ER degrader. Include a vehicle control and a positive control for cell death if applicable.
3. Incubation:
-
Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72-96 hours).
4. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
References
- 1. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Next-Generation Estrogen Receptor Degraders for ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel PROTAC ER degrader, here referred to as ER Degrader 4 (represented by Vepdegestrant/ARV-471), against other next-generation endocrine therapies for the treatment of Estrogen Receptor-positive (ER+) breast cancer. The content is based on currently available preclinical and clinical data for Vepdegestrant and other prominent next-generation agents.
Introduction
Endocrine therapy is a cornerstone in the management of ER+ breast cancer.[1][2] However, resistance to existing treatments, such as aromatase inhibitors and the selective estrogen receptor degrader (SERD) fulvestrant, remains a significant clinical challenge, often driven by mutations in the estrogen receptor 1 (ESR1) gene.[1][3] This has spurred the development of a new generation of ER-targeting agents with improved efficacy and oral bioavailability.[4] This guide focuses on a Proteolysis Targeting Chimera (PROTAC) ER degrader, a novel class of drugs designed to induce the degradation of the ER protein. We will compare its performance with other next-generation selective estrogen receptor modulators (SERMs) and SERDs.
Mechanism of Action: A Divergence in Approach
Next-generation endocrine therapies primarily act by antagonizing and/or degrading the estrogen receptor. However, their specific mechanisms of action differ significantly.
This compound (Vepdegestrant/ARV-471 - A PROTAC ER Degrader): This class of drugs represents a distinct and innovative approach. Vepdegestrant is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single molecule of the PROTAC degrader to trigger the destruction of multiple ER proteins, leading to profound and sustained ER degradation. Preclinical studies have shown that this mechanism is effective against both wild-type and mutant ER.
Oral SERDs (e.g., Elacestrant, Camizestrant, Giredestrant): These are small molecules that bind to the estrogen receptor. Their binding not only antagonizes ER signaling but also induces a conformational change in the receptor, leading to its degradation. Unlike PROTACs, this degradation is stoichiometric rather than catalytic. Several oral SERDs have shown efficacy against ESR1-mutated breast cancer.
Fulvestrant (First-Generation SERD): As the first approved SERD, fulvestrant also induces ER degradation. However, its clinical utility is limited by poor pharmacokinetic properties, requiring intramuscular injection and resulting in incomplete ER blockade.
Below is a diagram illustrating the distinct mechanisms of action.
Comparative Preclinical and Clinical Data
The following tables summarize key data points for this compound (Vepdegestrant/ARV-471) and other next-generation endocrine therapies.
Table 1: Preclinical Efficacy
| Feature | This compound (Vepdegestrant/ARV-471) | Oral SERDs (Representative Data) | Fulvestrant |
| ER Degradation | >90% in vivo. | Up to 98% in preclinical studies (amcenestrant). | 63-65% in vivo. |
| Activity in ESR1 mutant models | Potent activity against Y537S and D538G mutants. | Active against various ESR1 mutations. | Reduced activity in some ESR1 mutant models. |
| Tumor Growth Inhibition (TGI) | Superior TGI compared to fulvestrant in xenograft models. | Potent TGI in various xenograft models. | Standard comparator in preclinical models. |
| Oral Bioavailability | Yes. | Yes. | No (Intramuscular). |
Table 2: Clinical Development and Efficacy
| Agent | Development Phase (Highest) | Key Clinical Trial(s) | Key Efficacy Data |
| This compound (Vepdegestrant/ARV-471) | Phase 3 | VERITAC | Promising clinical activity and favorable safety profile in heavily pretreated patients. |
| Elacestrant | Approved | EMERALD | Improved Progression-Free Survival (PFS) vs. standard of care in ER+, HER2- advanced/metastatic breast cancer, especially in ESR1-mutated subgroup. |
| Camizestrant | Phase 3 | SERENA-2, SERENA-6 | Statistically significant improvement in PFS vs. fulvestrant. |
| Giredestrant | Phase 3 | acelERA, LidERA | Promising clinical activity and well-tolerated safety profile. |
| Amcenestrant | Discontinued | AMEERA-3, AMEERA-5 | Did not meet primary endpoint in AMEERA-3 and AMEERA-5 studies. |
| Fulvestrant | Approved | FALCON | Superior PFS compared to anastrozole in previously untreated patients. |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of these therapies. Below are representative protocols for key experiments.
Western Blot for ER Degradation
Objective: To quantify the degradation of estrogen receptor alpha (ERα) in breast cancer cells following treatment.
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat cells with the test compound (e.g., this compound, oral SERD) at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against ERα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize ERα levels to the loading control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously. For some studies, patient-derived xenograft (PDX) models are used.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, test compound at different doses, comparator drug). Administer the compounds orally or via injection according to the study design.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ER levels, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Logical Relationships
The estrogen receptor signaling pathway is central to the growth of ER+ breast cancer. Next-generation endocrine therapies are designed to disrupt this pathway more effectively than previous agents. The diagram below illustrates the ER signaling pathway and the points of intervention for these therapies.
Conclusion
The landscape of endocrine therapy for ER+ breast cancer is rapidly evolving. This compound, representing the class of PROTAC ER degraders, offers a novel and highly potent mechanism of action with the potential for superior ER degradation compared to first-generation SERDs. Oral SERDs have also demonstrated significant clinical benefits, particularly in patients with ESR1 mutations. The choice of therapy will likely be guided by factors such as mutation status, prior treatments, and the safety profiles of these new agents. The ongoing clinical trials will further clarify the role of these next-generation endocrine therapies in the treatment paradigm for ER+ breast cancer.
References
- 1. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 3. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Navigating the Landscape of ER Degraders: A Comparative Guide to Predictive Biomarkers for Therapeutic Response
For researchers, scientists, and drug development professionals, the quest for effective treatments for estrogen receptor-positive (ER+) breast cancer is paramount. The emergence of ER degraders, including selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), has opened new avenues for overcoming endocrine resistance. This guide provides an objective comparison of the performance of various ER degraders, supported by experimental data, to aid in the identification of predictive biomarkers for therapeutic response.
The development of resistance to standard endocrine therapies is a significant clinical challenge. A key mechanism of this resistance is the acquisition of mutations in the estrogen receptor 1 (ESR1) gene, which can lead to ligand-independent ER activation. This has spurred the development of novel ER degraders designed to effectively target both wild-type and mutant ER. This guide will delve into the predictive biomarkers that can help identify patients most likely to benefit from these next-generation therapies.
Comparative Efficacy of ER Degraders in Biomarker-Defined Populations
The therapeutic landscape of ER+ breast cancer is evolving, with several oral SERDs and PROTACs demonstrating promising activity, particularly in patients with ESR1 mutations. The following tables summarize key clinical trial data for prominent ER degraders, stratifying efficacy by ESR1 mutation status.
| Oral Selective Estrogen Receptor Degraders (SERDs) | ||||
| Drug | Clinical Trial | Patient Population | Progression-Free Survival (PFS) in ESR1-mutant (months) | Objective Response Rate (ORR) in ESR1-mutant (%) |
| Elacestrant | EMERALD[1][2][3][4] | ER+/HER2- mBC, pre-treated with CDK4/6i | 3.8 vs 1.9 (vs SOC) | 33%[4] |
| Giredestrant | acelERA | ER+/HER2- aBC, pre-treated | 5.6 vs 5.4 (vs PCET) (HR 0.60 in ESR1m) | 13% vs 7% (vs PCET) |
| Camizestrant | SERENA-2 | ER+/HER2- aBC, postmenopausal, pre-treated | 6.3 (75mg) / 9.2 (150mg) vs 2.2 (vs fulvestrant) | 15.7% (75mg) / 20.0% (150mg) vs 11.8% (vs fulvestrant) |
| PROTAC ER Degrader | ||||
| Drug | Clinical Trial | Patient Population | Progression-Free Survival (PFS) in ESR1-mutant (months) | Objective Response Rate (ORR) in ESR1-mutant (%) |
| Vepdegestrant (ARV-471) | VERITAC-2 | ER+/HER2- aBC, pre-treated with CDK4/6i | 5.0 vs 2.1 (vs fulvestrant) | 18.6% vs 4.0% (vs fulvestrant) |
Key Predictive Biomarkers for ER Degrader Response
ESR1 Mutations
Mutations in the ligand-binding domain of ESR1 are the most well-established predictive biomarkers for response to oral SERDs. These mutations, which are rare in primary tumors, are acquired under the selective pressure of aromatase inhibitors and are present in up to 40% of patients with metastatic breast cancer who have received prior endocrine therapy. The presence of ESR1 mutations confers resistance to aromatase inhibitors but sensitizes tumors to ER degraders that can effectively target the mutated receptor.
PI3K/AKT/mTOR Pathway Alterations
The PI3K/AKT/mTOR pathway is a critical signaling cascade that can be aberrantly activated in ER+ breast cancer, contributing to endocrine resistance. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are found in approximately 40% of ER+ breast cancers. The presence of PIK3CA mutations is a predictive biomarker for the efficacy of PI3K inhibitors, such as alpelisib, often used in combination with ER degraders like fulvestrant. The co-occurrence of ESR1 and PIK3CA mutations is observed in about 10-15% of metastatic breast cancer cases.
MAPK Pathway Alterations
The MAPK signaling pathway is another avenue for the development of endocrine resistance. Activating mutations in genes within this pathway, such as KRAS, NRAS, and BRAF, can drive ER-independent tumor growth. The frequency of activating MAPK alterations is significantly higher in post-hormonal therapy ER+ tumors that lack ESR1 mutations.
Experimental Protocols for Biomarker Identification
Accurate identification of predictive biomarkers is crucial for patient stratification and treatment selection. The following are detailed methodologies for key experiments used to detect these biomarkers.
Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection in ctDNA
Droplet digital PCR is a highly sensitive method for detecting and quantifying rare mutations in circulating tumor DNA (ctDNA) from liquid biopsies.
Methodology:
-
Plasma Collection and cfDNA Extraction: Collect whole blood in EDTA or specialized ctDNA collection tubes. Separate plasma by centrifugation within a few hours of collection. Extract cell-free DNA (cfDNA) from plasma using a commercially available kit.
-
ddPCR Reaction Setup: Prepare a reaction mix containing ddPCR supermix, specific primer/probe sets for wild-type and mutant ESR1 alleles, and the extracted cfDNA.
-
Droplet Generation: Partition the reaction mix into approximately 20,000 nanoliter-sized droplets using a droplet generator. Each droplet will contain zero or one copy of the target DNA.
-
PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.
-
Droplet Reading and Analysis: Read the droplets in a droplet reader, which counts the fluorescent positive and negative droplets for each allele. The concentration of mutant and wild-type DNA is then calculated using Poisson statistics.
Immunohistochemistry (IHC) for ER and PR Expression
IHC is a standard method to assess the protein expression of estrogen and progesterone receptors in tumor tissue.
Methodology:
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for ER and PR.
-
Detection System: Apply a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) followed by a chromogen (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Scoring: Evaluate the percentage of tumor cells with positive nuclear staining and the intensity of the staining. A tumor is considered ER or PR positive if at least 1% of tumor cells show positive nuclear staining.
Reverse Phase Protein Array (RPPA) for Pathway Analysis
RPPA is a high-throughput technique for quantifying the expression and activation of hundreds of proteins simultaneously, providing a snapshot of the signaling network within a tumor.
Methodology:
-
Lysate Preparation: Extract total protein from fresh frozen tumor tissue or cell lines using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Serial Dilution and Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides using a robotic arrayer to create a micro-array.
-
Immunostaining: Incubate each array with a specific primary antibody against a target protein or a phosphoprotein.
-
Signal Detection: Apply a labeled secondary antibody and a signal amplification system to detect the primary antibody.
-
Scanning and Data Analysis: Scan the arrays to quantify the signal intensity of each spot. Normalize the data to the total protein content and perform bioinformatics analysis to identify differentially expressed or activated proteins and pathways.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for interpreting biomarker data and appreciating the mechanisms of action of different ER degraders.
ER Signaling and Resistance Pathways
Caption: ER signaling and mechanisms of endocrine resistance.
Mechanisms of Action: SERDs vs. PROTACs
Caption: Comparative mechanisms of action of SERDs and PROTACs.
Conclusion
The identification of predictive biomarkers is revolutionizing the treatment of ER+ breast cancer. ESR1 mutations are a clear indicator for the use of oral SERDs, and alterations in the PI3K/AKT/mTOR and MAPK pathways can guide the use of combination therapies. As our understanding of the molecular drivers of endocrine resistance deepens, the use of advanced techniques like ctDNA analysis and proteomic profiling will become increasingly important in personalizing treatment with the growing armamentarium of ER degraders. This guide provides a framework for researchers and clinicians to navigate this complex landscape and make informed decisions to improve patient outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 4. bioradiations.com [bioradiations.com]
A Comparative Guide to In Vitro and In Vivo Validation of ER Degrader Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ER degrader 4 (represented by the clinical-stage PROTAC ER degrader, vepdegestrant/ARV-471) with other alternative ER-targeting agents, including the selective estrogen receptor degrader (SERD) fulvestrant, and next-generation oral SERDs giredestrant and camizestrant. The information is supported by experimental data from publicly available preclinical studies.
Executive Summary
Targeted degradation of the estrogen receptor (ER) has emerged as a promising therapeutic strategy for ER-positive breast cancer. Proteolysis-targeting chimeras (PROTACs) and novel selective estrogen receptor degraders (SERDs) offer distinct mechanisms to overcome resistance to traditional endocrine therapies. This guide focuses on the in vitro and in vivo validation of target engagement for these compounds, presenting key performance data in a comparative format. Vepdegestrant (ARV-471), a PROTAC ER degrader, demonstrates potent ER degradation and robust anti-tumor activity in preclinical models, often exceeding the efficacy of the established SERD, fulvestrant.[1][2][3] Next-generation oral SERDs, giredestrant and camizestrant, also show significant promise with potent ER antagonism and degradation capabilities.[4][5]
Data Presentation
In Vitro Potency and Degradation
The following table summarizes the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) of various ER degraders in ER-positive breast cancer cell lines. Lower values indicate higher potency.
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | ERα (PROTAC Degrader) | MCF-7 | ~1-2 | 3.3 | |
| T47D | - | 4.5 | |||
| Fulvestrant | ERα (SERD) | MCF-7 | - | 0.29 | |
| T47D | - | - | |||
| Giredestrant (GDC-9545) | ERα (Oral SERD) | MCF-7 | - | 0.05 | |
| Camizestrant (AZD9833) | ERα (Oral SERD) | MCF-7 (WT) | - | - | |
| MCF-7 (Y537S) | - | - |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and should be interpreted with caution.
In Vivo Efficacy: Xenograft Models
The table below presents the tumor growth inhibition (TGI) observed in preclinical xenograft models of ER-positive breast cancer.
| Compound | Model | Dose | TGI (%) | ER Degradation (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | 3 mg/kg/day | 85 | >90 | |
| 10 mg/kg/day | 98 | >90 | |||
| 30 mg/kg/day | 120 (regression) | >90 | |||
| Fulvestrant | Tamoxifen-Resistant Xenograft | 25-200 mg/kg (weekly) | Significant inhibition | Dose-dependent | |
| MCF-7 Xenograft | - | 78 | - | ||
| Giredestrant (GDC-9545) | ESR1(Y537S) Mutant PDX & WT ERα Tumor Model | Low doses | Tumor regression | - | |
| Camizestrant (AZD9833) | ESR1wt PDX Model | 3 mg/kg | Maximal effect | - | |
| D538G ESR1m Model | 10 mg/kg | Maximal effect | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Mechanism of Action for a PROTAC ER Degrader.
Experimental Workflow for Western Blot Analysis.
Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of ERα protein in cancer cell lines following treatment with an ER degrader.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
ER degrader compound (e.g., Vepdegestrant) and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed ER-positive breast cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the ER degrader or vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the percentage of ERα degradation relative to the vehicle control.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol assesses the anti-tumor efficacy of an ER degrader in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Estrogen pellets or injectable estradiol
-
ER degrader compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Resuspend MCF-7 cells in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice. For ER-dependent models like MCF-7, supplement with estrogen.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ER degrader or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Analysis: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER degradation).
-
Data Calculation: Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
This protocol measures the change in expression of ER-regulated genes following treatment with an ER degrader.
Materials:
-
Treated cells from the in vitro assay
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Primers for ER target genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and synthesize cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method. A decrease in the expression of ER target genes indicates successful target engagement and inhibition of ER signaling.
References
- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Vepdegestrant (a novel PROTAC ER degrader) vs. Fulvestrant
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the emerging PROTAC estrogen receptor (ER) degrader, vepdegestrant (ARV-471), and the established selective ER degrader (SERD), fulvestrant. This comparison is supported by preclinical and clinical experimental data to inform ongoing research and development in endocrine therapies.
The landscape of estrogen receptor-targeted therapies for hormone receptor-positive (HR+) breast cancer is evolving. While fulvestrant has been a clinical standard, a new class of ER degraders, Proteolysis Targeting Chimeras (PROTACs), is emerging with a distinct mechanism of action. Vepdegestrant (ARV-471) is a leading orally bioavailable PROTAC ER degrader in late-stage clinical development. Understanding the comparative safety of these two distinct ER-targeting agents is crucial for the scientific community.
Mechanism of Action: A Tale of Two Degraders
Fulvestrant and vepdegestrant both lead to the degradation of the estrogen receptor, but through different cellular mechanisms.
Fulvestrant , a selective estrogen receptor degrader (SERD), directly binds to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its instability and subsequent degradation through the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2] It also blocks ER dimerization and nuclear localization.[1]
Vepdegestrant , a PROTAC, acts as a molecular bridge. It is a heterobifunctional molecule with one end binding to the estrogen receptor and the other to an E3 ubiquitin ligase.[3][4] This proximity induces the E3 ligase to "tag" the ER protein with ubiquitin, marking it for destruction by the proteasome. This hijacking of the ubiquitin-proteasome system is designed to be a more direct and efficient method of protein degradation.
Preclinical Safety and Efficacy Comparison
Preclinical studies in various breast cancer models have demonstrated the potent ER degradation and anti-tumor activity of vepdegestrant, often showing superiority to fulvestrant.
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Reference |
| ER Degradation (in vivo) | ≥90% | 40-60% | |
| Tumor Growth Inhibition (TGI) in MCF7 xenograft model | 87%–123% | 31%–80% | |
| Activity against ESR1 mutants | Potent activity | Activity can be limited |
These preclinical data suggest that the more efficient ER degradation by vepdegestrant translates to improved tumor growth inhibition.
Clinical Safety Profiles
The safety profiles of vepdegestrant and fulvestrant have been evaluated in numerous clinical trials. Fulvestrant, having been approved for many years, has a well-documented and extensive safety record. Vepdegestrant's safety profile is emerging from its ongoing clinical development program, including a head-to-head Phase III trial against fulvestrant (VERITAC-2).
Fulvestrant: Established Safety Profile
The most common adverse effects associated with fulvestrant are generally mild to moderate in severity.
| Adverse Event Category | Common Adverse Events (≥10% incidence) |
| General | Injection site reactions (pain, inflammation), fatigue, hot flashes |
| Gastrointestinal | Nausea, vomiting, constipation, diarrhea, abdominal pain |
| Musculoskeletal | Bone pain, arthralgia, back pain |
| Nervous System | Headache |
Serious adverse events are less common but can include thromboembolic events and liver toxicity.
Vepdegestrant (ARV-471): Emerging Clinical Safety Data
Clinical trials of vepdegestrant have shown it to be generally well-tolerated. The most frequently reported treatment-related adverse events (TRAEs) have been primarily Grade 1 or 2.
| Adverse Event Category | Common Treatment-Related Adverse Events (any grade) |
| General | Fatigue, hot flush |
| Gastrointestinal | Nausea, constipation |
| Musculoskeletal | Arthralgia |
| Nervous System | Headache |
Head-to-Head Comparison: VERITAC-2 Phase III Trial
The VERITAC-2 trial provides the most direct comparison of the safety profiles of vepdegestrant and fulvestrant.
| Safety Parameter (VERITAC-2) | Vepdegestrant | Fulvestrant | Reference |
| Grade ≥3 Treatment-Emergent Adverse Events | 23.4% | 17.6% | |
| Treatment Discontinuation due to Adverse Events | 2.9% | 0.7% | |
| Most Common Adverse Events (any grade) | Fatigue (26.6%), Increased ALT (14.4%), Increased AST (14.4%), Nausea (13.5%) | Fatigue (15.6%), Increased ALT (9.8%), Increased AST (10.4%), Nausea (8.8%) |
While the incidence of Grade ≥3 adverse events was slightly higher with vepdegestrant, the overall safety profile was considered manageable, and treatment discontinuation rates were low for both drugs.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, the following are detailed methodologies for key experiments used in the evaluation of ER degraders.
Western Blot for ER Degradation
This assay is fundamental to quantifying the extent of ER protein reduction following treatment with a degrader.
Protocol Details:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency and then treated with varying concentrations of the ER degrader or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against ERα, followed by a loading control antibody (e.g., β-actin). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the ERα band is quantified relative to the loading control to determine the percentage of ER degradation.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the ER degraders on cancer cell lines.
Protocol Details (MTT Assay):
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of the ER degrader or vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), MTT solution is added to each well.
-
Formazan Solubilization: After a further incubation, a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values (the concentration that inhibits 50% of cell growth) are determined.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy and tolerability of the ER degraders in a living organism.
Protocol Details:
-
Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and receive the ER degrader (e.g., by oral gavage for vepdegestrant or intramuscular injection for fulvestrant) or vehicle control.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic and Safety Assessment: A portion of the tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for ERα levels). Blood samples can be collected for pharmacokinetic analysis and assessment of hematological and clinical chemistry parameters to evaluate safety.
Conclusion
Vepdegestrant, a novel PROTAC ER degrader, demonstrates a distinct and more direct mechanism of ER degradation compared to fulvestrant. Preclinical data suggest superior efficacy in ER degradation and tumor growth inhibition. Clinically, vepdegestrant has a manageable safety profile, with the most common adverse events being fatigue and nausea, which are generally low-grade. The head-to-head VERITAC-2 trial indicates a comparable, though not identical, safety profile to fulvestrant, with a slightly higher incidence of Grade ≥3 adverse events but a low rate of treatment discontinuation.
For the research and drug development community, the emergence of PROTAC ER degraders like vepdegestrant represents a significant advancement. The favorable and manageable safety profile, coupled with promising efficacy data, positions this new class of molecules as a potentially valuable addition to the therapeutic arsenal for ER-positive breast cancer. Further long-term safety data from ongoing and future clinical trials will be crucial in fully defining the safety profile of vepdegestrant and other emerging PROTAC ER degraders.
References
The Rise of Next-Generation Estrogen Receptor Degraders in ESR1-Mutant Breast Cancer: A Comparative Analysis
For Immediate Release
In the evolving landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the emergence of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. This guide provides a comparative analysis of a novel selective ER degrader (SERD), referred to here as ER degrader 4, against established and emerging therapies for ESR1-mutant breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to ER Degraders and ESR1 Mutations
ER+ breast cancer accounts for approximately 70% of all cases, and endocrine therapy is the cornerstone of its treatment.[1] However, acquired mutations in the ligand-binding domain of ESR1 can lead to ligand-independent constitutive activation of the estrogen receptor, rendering aromatase inhibitors ineffective.[2][3] Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize the estrogen receptor but also promote its degradation, offering a promising therapeutic strategy for these resistant tumors.[2] Fulvestrant, the first-in-class SERD, has demonstrated activity in ESR1-mutated cancers, but its intramuscular administration and modest efficacy have driven the development of more potent, orally bioavailable next-generation SERDs.[1]
Comparative Efficacy of ER Degraders
The therapeutic landscape for ESR1-mutant breast cancer is rapidly advancing with the development of several next-generation oral SERDs and other novel agents. This section compares the efficacy of this compound with other key players in this field.
Preclinical Data: In Vitro Potency
The following table summarizes the in vitro potency of this compound and the established SERD, fulvestrant, against ER+ breast cancer cell lines.
| Compound | Cell Line | ESR1 Status | IC50 (nM) |
| This compound | MCF-7 | Wild-type | 200 |
| Fulvestrant | MCF-7 | Wild-type | 0.29 |
| Fulvestrant | T47D | Wild-type | - |
| Fulvestrant | CAMA-1 | Wild-type | - |
| Fulvestrant | BT-474 | Wild-type | - |
| Fulvestrant | MDA-MB-361 | Wild-type | ~15 |
| Fulvestrant | MCF-7 Tam1 (Tamoxifen-resistant) | Wild-type | - |
| Unnamed SERD [I] | MCF-7 | Wild-type | 0.25 |
| Unnamed SERD [I] | T-47D | Wild-type | 4-6 |
| Unnamed SERD [I] | CAMA-1 | Wild-type | 4-6 |
| Unnamed SERD [I] | BT-474 | Wild-type | 4-6 |
| Unnamed SERD [I] | MDA-MB-361 | Wild-type | ~15 |
| Unnamed SERD [I] | MCF-7 Tam1 (Tamoxifen-resistant) | Wild-type | 5.37 |
| Unnamed SERD [I] | MCF-7 Y537S | Y537S Mutant | Similar to control SERDs |
| LY3484356 | Wild-type ERα cell lines | Wild-type | 3 (average) |
| LY3484356 | ESR1 Y537N mutant cell lines | Y537N Mutant | 17 (average) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Clinical Data: Progression-Free Survival in ESR1-Mutant Patients
Recent clinical trials have demonstrated the superiority of novel oral SERDs over standard-of-care endocrine therapy in patients with ESR1-mutant advanced breast cancer.
| Trial Name | Investigational Drug | Comparator | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) [95% CI] |
| EMERALD | Elacestrant | Standard of Care (SOC) | ER+/HER2- mBC with ESR1 mutation | 3.8 months vs. 1.9 months | 0.55 [0.39-0.77] |
| VERITAC-2 | Vepdegestrant (ARV-471) | Fulvestrant | ER+/HER2- advanced BC with ESR1 mutation | 5.0 months vs. 2.1 months | 0.57 [0.42-0.77] |
| SERENA-6 | Camizestrant + CDK4/6i | Aromatase Inhibitor + CDK4/6i | 1L HR+/HER2- advanced BC with emergent ESR1 mutation | 16.0 months vs. 9.2 months | 0.44 [0.31-0.62] |
Note: PFS is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. A lower Hazard Ratio indicates a greater benefit of the investigational drug.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to assess the efficacy of ER degraders.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to treatment with an ER degrader.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, or ESR1-mutant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ER degrader (e.g., this compound, fulvestrant) in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ER Degradation
This protocol is used to visualize and quantify the degradation of the estrogen receptor protein following treatment.
-
Cell Culture and Treatment: Seed breast cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the ER degrader for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the estrogen receptor (e.g., anti-ERα) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ER degradation.
In Vivo Xenograft Model
This protocol describes a typical mouse xenograft study to evaluate the anti-tumor activity of an ER degrader in a living organism.
-
Cell Preparation: Harvest cultured breast cancer cells (e.g., MCF-7 or a patient-derived xenograft line with a specific ESR1 mutation) and resuspend them in a suitable medium (e.g., a mixture of Matrigel and PBS).
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the ER degrader (e.g., this compound) orally or via another appropriate route at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting to confirm ER degradation or immunohistochemistry for proliferation markers like Ki-67.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language for Graphviz.
ER Signaling Pathway in ESR1-Mutant Breast Cancer
Caption: ER signaling in the presence of an ESR1 mutation.
Experimental Workflow for Assessing ER Degrader Efficacy In Vitro
Caption: Workflow for in vitro evaluation of an ER degrader.
Conclusion
The data presented in this guide underscore the significant potential of next-generation ER degraders, including the representative "this compound," in overcoming endocrine resistance mediated by ESR1 mutations. The superior preclinical potency and promising clinical trial results of novel oral SERDs are shifting the treatment paradigm for ER+/HER2- advanced breast cancer. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and optimal sequencing of these agents in the clinical setting. The provided experimental protocols and workflow diagrams serve as a resource for researchers dedicated to advancing the development of these much-needed therapies.
References
Safety Operating Guide
Proper Disposal of ER Degraders: A Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals handling Estrogen Receptor (ER) degraders must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As potent, biologically active molecules, ER degraders are classified as hazardous chemical waste and require a multi-step disposal process overseen by your institution's Environmental Health and Safety (EHS) department.
The primary and mandatory method for the disposal of all waste contaminated with ER degraders is through a certified hazardous waste management service.[1] This includes both liquid waste (e.g., stock solutions, experimental media) and solid waste (e.g., pipette tips, gloves, empty vials). Never dispose of these chemicals down the sink or in the regular trash.[2]
Immediate Safety and Disposal Plan
A systematic approach to waste management, from the point of generation to final disposal, is critical. The following steps provide a procedural guide for the safe handling and disposal of ER degrader waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first line of defense in safe waste management.
-
Segregate at the Source: All waste contaminated with ER degraders must be collected separately from general laboratory waste.[1] This includes solvents, aqueous solutions, and contaminated lab supplies.
-
Use Compatible Containers: Collect waste in sturdy, leak-proof containers that are chemically compatible with the waste contents.[2] Whenever possible, use the original container or a designated hazardous waste container provided by your EHS department.[2] Do not use food containers like mayonnaise or pickle jars.
-
Avoid Mixing: Do not mix different types of chemical waste in the same container. Specifically, do not mix halogenated and non-halogenated solvents, and keep organic wastes separate from heavy metal solutions.
Step 2: Container Labeling and Storage
Clear labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("ER Degrader" followed by the specific compound name), and the date of accumulation.
-
Storage in Satellite Accumulation Areas (SAAs): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a tray or tub, to contain any potential leaks.
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when you are adding waste.
Step 3: Arranging for Disposal
The final step is the safe and legal removal of the hazardous waste from your laboratory.
-
Contact EHS: Once the container is full, or before the designated accumulation time limit is reached, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Optional Chemical Inactivation Protocols
The following experimental protocols for chemical inactivation are provided for research purposes only and may be used as a supplementary step before collection by a waste management service. Crucially, you must consult with and receive approval from your institution's EHS office before attempting any chemical inactivation of hazardous waste. These procedures must be performed in a chemical fume hood with appropriate personal protective equipment (PPE). The resulting neutralized or degraded solution must still be collected and disposed of as hazardous waste.
| Inactivation Method | Procedure | Safety Considerations |
| Oxidative Degradation | 1. Place the ER degrader waste solution in a suitable glass container.2. Slowly add a 1:5 to 1:10 volume of household bleach (sodium hypochlorite) to the waste solution while stirring. | The reaction can be exothermic, especially with solvents like DMSO. Add bleach slowly and with constant stirring to control the reaction rate. |
| Base Hydrolysis | 1. Place the waste solution in a suitable container.2. Slowly add 1 M NaOH while stirring until the pH is >12.3. Allow the mixture to stir at room temperature for at least 24 hours.4. Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8. | Handle strong bases and acids with extreme care. The neutralization process is exothermic. |
| Acid Hydrolysis | 1. Place the waste solution in a suitable container.2. Slowly add 1 M HCl while stirring until the pH is <2.3. Allow the mixture to stir at room temperature for at least 24 hours.4. Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8. | Handle strong acids and bases with extreme care. The neutralization process is exothermic. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of ER degrader waste.
Caption: Workflow for the safe disposal of ER degrader waste.
References
Personal protective equipment for handling ER degrader 4
Essential Safety and Handling Guide for ER Degrader 4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for this compound (CAS No. 2361114-15-8), a selective and orally active estrogen receptor (ER) degrader. As a potent, biologically active research chemical, adherence to strict safety protocols is essential to ensure personnel safety and prevent environmental contamination. This guide is based on available safety data and best practices for handling potent pharmaceutical compounds.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant[1]. Due to its nature as a Proteolysis-Targeting Chimera (PROTAC), it is designed to be highly potent and biologically active at low concentrations[2][3]. Therefore, all handling of this compound should occur in a controlled laboratory environment by trained personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification and Recommendations | Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case the outer glove is breached[4]. |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects eyes from splashes of solutions containing the compound. Standard safety glasses are not sufficient[1]. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects against contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles. |
Hazard Identification and First Aid
The following table outlines the identified hazards and corresponding first aid measures for this compound.
| Hazard | GHS Classification | First Aid Measures |
| Skin Contact | Skin Irritant (Category 2) | Causes skin irritation (H315). IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. |
| Eye Contact | Serious Eye Irritation (Category 2A/2B) | Causes serious eye irritation (H319). Causes eye irritation (H320). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Not Classified (Handle with caution) | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Not Classified (Handle with caution) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is critical for safety and to maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated, and designated area, protected from light. The recommended storage temperature is -20°C.
Solution Preparation
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Conduct all weighing of the solid compound inside a chemical fume hood. Use dedicated spatulas and weighing paper.
-
Dissolving: Slowly add the solvent (e.g., DMSO) to the solid to avoid splashing. Keep the container covered as much as possible during dissolution.
Disposal Plan
Treat all waste containing this compound as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and other liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Use a suitable decontamination solution (e.g., a strong oxidizing agent followed by a thorough rinse with soap and water).
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain or dispose of in regular trash .
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound and its mechanism of action.
Caption: General experimental workflow for handling this compound.
Caption: Mechanism of action for PROTAC this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
